molecular formula C17H16F2N4O2S B1664237 A 65281 CAS No. 111279-49-3

A 65281

Cat. No.: B1664237
CAS No.: 111279-49-3
M. Wt: 378.4 g/mol
InChI Key: DMWIKVPTLPZXQB-UHFFFAOYSA-N
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Description

potent inhibitor of the P4-unknotting reaction & inducer of DNA breakage catalyzed by topoisomerase II;  an anti-infective agent, fluoroquinolone;  structure given in first source

Properties

IUPAC Name

9-cyclopropyl-6,8-difluoro-7-piperazin-1-yl-[1,2]thiazolo[5,4-b]quinoline-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2S/c18-10-7-9-13(12(19)14(10)22-5-3-20-4-6-22)23(8-1-2-8)17-11(15(9)24)16(25)21-26-17/h7-8,20H,1-6H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWIKVPTLPZXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C(=C(C=C3C(=O)C4=C2SNC4=O)F)N5CCNCC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149577
Record name A 65281
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111279-49-3
Record name A 65281
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111279493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A 65281
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of A-65281 on DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-65281 is a potent antibacterial agent belonging to the isothiazoloquinolone class of compounds. It exerts its bactericidal effects by targeting bacterial type II topoisomerases, primarily DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. This technical guide provides a comprehensive overview of the mechanism of action of A-65281 on DNA gyrase, including quantitative data on its inhibitory activity and detailed experimental protocols for key assays.

Core Mechanism of Action

A-65281 functions as a DNA gyrase inhibitor. DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits, which is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. The primary mechanism of action for quinolone antibiotics, the broader class to which A-65281 belongs, involves the stabilization of the covalent complex between DNA gyrase and the cleaved DNA. This ternary complex, consisting of the enzyme, the DNA substrate, and the inhibitor, effectively stalls the DNA replication fork, leading to double-strand DNA breaks and ultimately, cell death.

While specific mechanistic studies detailing the interaction of A-65281 with the individual subunits of bacterial DNA gyrase are not extensively available in the public domain, its action is consistent with that of other quinolones. It is highly probable that A-65281 binds to a pocket formed by both the GyrA subunit and the DNA, thereby preventing the re-ligation of the DNA strands.

Furthermore, A-65281 has been shown to induce DNA breakage mediated by eukaryotic topoisomerase II, indicating it can act as a topoisomerase poison by stabilizing the enzyme-DNA cleavage complex. This dual activity against both bacterial and eukaryotic enzymes, though with different potencies, highlights its mechanism as an inhibitor of the fundamental breakage-reunion reaction of type II topoisomerases.

Quantitative Data Summary

The inhibitory potency of A-65281 against DNA gyrase and other related enzymes has been quantified in several key assays. The following table summarizes the available data for easy comparison.

AssayEnzyme SourceIC50 Value
DNA Gyrase InhibitionNot Specified0.1 µg/mL
P4 DNA UnknottingBacteriophage P48 µg/mL
Topoisomerase II-mediated DNA BreakageCalf ThymusActive at 4 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the activity of A-65281.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate. The inhibition of this activity is a direct measure of the compound's effect on the enzyme.

Materials:

  • Enzyme: Purified DNA gyrase

  • Substrate: Relaxed pBR322 DNA (or other suitable plasmid DNA)

  • Compound: A-65281 dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer (5X): 250 mM Tris-HCl (pH 7.6), 120 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM ATP, 32.5% (w/v) glycerol.

  • Stop Solution/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA.

  • Agarose Gel: 1% agarose in TAE or TBE buffer.

  • Staining Solution: Ethidium bromide (1 µg/mL) or other suitable DNA stain.

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 20 µL reaction would include:

    • 4 µL of 5X Assay Buffer

    • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

    • 1 µL of A-65281 at various concentrations (or solvent control)

    • Water to a final volume of 19 µL.

  • Add 1 µL of DNA gyrase to initiate the reaction. The amount of enzyme should be empirically determined to give complete supercoiling in the absence of an inhibitor.

  • Incubate the reactions at 37°C for 1 hour.

  • Stop the reactions by adding 4 µL of 6X Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage until the dye fronts have migrated an adequate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will be separated.

  • Quantify the amount of supercoiled DNA in each lane to determine the IC50 value of A-65281.

DNA Cleavage Assay

This assay determines if a compound stabilizes the covalent DNA-gyrase complex, leading to an accumulation of cleaved DNA.

Materials:

  • Enzyme: Purified DNA gyrase

  • Substrate: Supercoiled plasmid DNA (e.g., pBR322)

  • Compound: A-65281

  • Cleavage Buffer (5X): 250 mM Tris-HCl (pH 7.6), 120 mM KCl, 50 mM MgCl₂, 25 mM DTT, 32.5% (w/v) glycerol. (Note: ATP is typically omitted in quinolone-induced cleavage assays).

  • SDS: 10% (w/v) solution

  • Proteinase K: 20 mg/mL solution

  • Stop Solution/Loading Dye (6X)

  • Agarose Gel: 1% agarose in TAE or TBE buffer with ethidium bromide.

Procedure:

  • Set up reaction mixtures as in the supercoiling assay, but using the cleavage buffer (without ATP) and supercoiled DNA as the substrate.

  • Add DNA gyrase and incubate at 37°C for 30 minutes.

  • Add SDS to a final concentration of 0.5% and proteinase K to a final concentration of 0.5 mg/mL.

  • Incubate at 37°C for an additional 30 minutes to digest the protein.

  • Add 6X Stop Solution/Loading Dye and load the samples onto an agarose gel containing ethidium bromide.

  • Perform electrophoresis and visualize the DNA bands. The appearance of a linear DNA band indicates that the compound has induced DNA cleavage.

Topoisomerase IV Decatenation Assay

This assay is used to assess the inhibitory activity of compounds on topoisomerase IV, another bacterial type II topoisomerase.

Materials:

  • Enzyme: Purified Topoisomerase IV

  • Substrate: Kinetoplast DNA (kDNA), a network of catenated DNA circles.

  • Compound: A-65281

  • Decatenation Buffer (5X): 200 mM Tris-HCl (pH 7.5), 500 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM ATP, 12.5% (w/v) glycerol.

  • Stop Solution/Loading Dye (6X)

  • Agarose Gel: 1% agarose in TAE or TBE buffer with ethidium bromide.

Procedure:

  • Prepare reaction mixtures containing 5X decatenation buffer, kDNA, and various concentrations of A-65281.

  • Add topoisomerase IV to start the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction with 6X Stop Solution/Loading Dye.

  • Analyze the products by agarose gel electrophoresis. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well. Inhibition is observed as a decrease in the amount of decatenated minicircles.

Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the concepts described, the following diagrams have been generated using the DOT language.

G cluster_mechanism Mechanism of Action of A-65281 DNA_Gyrase DNA Gyrase (GyrA/GyrB) Cleavage_Complex Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex introduces transient break Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase binds Supercoiled_DNA Negatively Supercoiled DNA A65281 A-65281 Ternary_Complex Gyrase-DNA-A65281 Ternary Complex A65281->Ternary_Complex stabilizes Cleavage_Complex->Supercoiled_DNA re-ligates Cleavage_Complex->A65281 binds to Replication_Fork_Stalling Replication Fork Stalling Ternary_Complex->Replication_Fork_Stalling DSB Double-Strand Breaks Replication_Fork_Stalling->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of A-65281 action on DNA gyrase.

G cluster_workflow DNA Gyrase Supercoiling Assay Workflow Start Start Prepare_Mixture Prepare reaction mix (Buffer, Relaxed DNA, A-65281) Start->Prepare_Mixture Add_Gyrase Add DNA Gyrase Prepare_Mixture->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop reaction with loading dye Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize bands (UV) Gel_Electrophoresis->Visualize Analyze Quantify supercoiling & determine IC50 Visualize->Analyze End End Analyze->End

Caption: Experimental workflow for DNA gyrase supercoiling assay.

G cluster_logical Logical Relationship of A-65281 Inhibition A65281 A-65281 DNA_Gyrase Bacterial DNA Gyrase A65281->DNA_Gyrase targets Topo_IV Bacterial Topoisomerase IV A65281->Topo_IV likely targets (as isothiazoloquinolone) Euk_Topo_II Eukaryotic Topoisomerase II A65281->Euk_Topo_II also affects Inhibits_Supercoiling Inhibits DNA Supercoiling DNA_Gyrase->Inhibits_Supercoiling Induces_Cleavage Induces DNA Cleavage DNA_Gyrase->Induces_Cleavage Inhibits_Decatenation Inhibits Decatenation Topo_IV->Inhibits_Decatenation Euk_Topo_II->Induces_Cleavage Potential_Toxicity Potential Eukaryotic Toxicity Euk_Topo_II->Potential_Toxicity Antibacterial_Effect Antibacterial Effect Inhibits_Supercoiling->Antibacterial_Effect Induces_Cleavage->Antibacterial_Effect Inhibits_Decatenation->Antibacterial_Effect

Caption: Logical relationships in A-65281's inhibitory actions.

Conclusion

A-65281 is a potent inhibitor of bacterial DNA gyrase, acting as a topoisomerase poison to induce lethal double-strand breaks in bacterial DNA. Its mechanism is consistent with other quinolone antibiotics, involving the stabilization of the enzyme-DNA cleavage complex. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of antibacterial drug discovery and development, facilitating further investigation into this and related compounds. The provided visualizations serve to clarify the complex molecular interactions and experimental procedures involved in the study of A-65281.

Unveiling A-65281: A Technical Deep Dive into its Discovery and Initial Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthetic approaches for A-65281, a potent antibacterial agent. A-65281, identified by the CAS number 111279-49-3, is chemically known as 9-cyclopropyl-6,8-difluoro-7-(piperazin-1-yl)[1][2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione. This document, compiled from available scientific literature and patent information, details its mechanism of action, summarizes its biological activity, and outlines the experimental methodologies for its synthesis and evaluation.

Core Compound Data

ParameterValue
Compound Name A-65281
CAS Number 111279-49-3
Molecular Formula C₁₇H₁₆F₂N₄O₂S
Originator Abbott Laboratories
Class Isothiazoloquinolone
Primary Mechanism of Action DNA Gyrase Inhibitor

Discovery and Mechanism of Action

A-65281 was discovered and initially developed by Abbott Laboratories as part of a research program into novel quinolone-based antibacterial agents. It belongs to the isothiazoloquinolone class of compounds, which are designed to inhibit bacterial DNA gyrase.[3]

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the bacterial chromosome, a process crucial for relieving torsional stress during DNA unwinding. A-65281, like other quinolone antibiotics, is believed to bind to the DNA-gyrase complex, stabilizing the transient double-strand breaks and thereby inhibiting the resealing of the DNA strands. This leads to a cascade of events culminating in bacterial cell death.

Interestingly, studies have also revealed that A-65281 and its analogs can induce DNA breakage mediated by eukaryotic topoisomerase II, suggesting a broader, though less potent, activity against eukaryotic enzymes.[3] This highlights the importance of selectivity in the design of topoisomerase-directed antibacterial agents to minimize potential toxicity.[3]

The following diagram illustrates the proposed mechanism of action of A-65281.

a65281_moa cluster_bacterium Bacterial Cell cluster_drug_action A-65281 Action Relaxed DNA Relaxed DNA DNA Gyrase DNA Gyrase Relaxed DNA->DNA Gyrase Binding Supercoiled DNA Supercoiled DNA DNA Gyrase->Supercoiled DNA Supercoiling DNA-Gyrase Complex DNA-Gyrase Complex Replication Fork Replication Fork Supercoiled DNA->Replication Fork Allows replication Cell Death Cell Death Replication Fork->Cell Death Inhibition A-65281 A-65281 A-65281->DNA-Gyrase Complex Inhibition

Proposed mechanism of action for A-65281.

Initial Synthesis and Development

The initial synthesis of A-65281 and related isothiazoloquinolones presented significant chemical challenges. The core structure, a thiazolo[5,4-b]quinoline, requires a multi-step synthetic sequence. While the specific, proprietary synthesis protocol from Abbott Laboratories is not publicly detailed, a publication by Stanislav Rádl on the synthesis of a closely related analog provides valuable insights into the potential synthetic route and its challenges.

The general synthetic strategy likely involves the construction of a substituted quinolone core followed by the annulation of the isothiazole ring. Key intermediates in such a synthesis would include appropriately substituted fluoroacetophenones, which are then elaborated to form the quinolone ring system. The introduction of the piperazine moiety is typically achieved through nucleophilic aromatic substitution on a highly activated fluoroquinolone intermediate.

The following workflow outlines a plausible, generalized synthetic pathway based on related chemistries.

a65281_synthesis Start Fluoroacetophenone Fluoroacetophenone Start->Fluoroacetophenone Quinolone Core Synthesis Quinolone Core Synthesis Fluoroacetophenone->Quinolone Core Synthesis Piperazine Substitution Piperazine Substitution Quinolone Core Synthesis->Piperazine Substitution Isothiazole Ring Annulation Isothiazole Ring Annulation Piperazine Substitution->Isothiazole Ring Annulation A-65281 A-65281 Isothiazole Ring Annulation->A-65281 gyrase_assay_workflow Start Prepare Reaction Mix Prepare Reaction Mix Start->Prepare Reaction Mix Add DNA Gyrase & Plasmid Add DNA Gyrase & Plasmid Prepare Reaction Mix->Add DNA Gyrase & Plasmid Add A-65281 Add A-65281 Add DNA Gyrase & Plasmid->Add A-65281 Incubate Incubate Add A-65281->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Agarose Gel Electrophoresis Agarose Gel Electrophoresis Stop Reaction->Agarose Gel Electrophoresis Visualize and Quantify Visualize and Quantify Agarose Gel Electrophoresis->Visualize and Quantify Determine IC50 Determine IC50 Visualize and Quantify->Determine IC50

References

A-65281 Abbott Laboratories development history

Author: BenchChem Technical Support Team. Date: November 2025

Unable to Retrieve Development History for A-65281

A comprehensive search for the development history of the compound designated "A-65281" by Abbott Laboratories has yielded no specific information. Publicly available records, including scientific literature, patent databases, and Abbott Laboratories' historical product pipelines, do not contain references to a compound with this identifier.

This lack of information suggests several possibilities:

  • Incorrect Identifier: The designation "A-65281" may be inaccurate or contain a typographical error. Pharmaceutical companies utilize complex naming conventions, and a minor error can significantly hinder information retrieval.

  • Early-Stage Compound: The compound may have been an early-stage research candidate that did not advance to later stages of development. Companies often do not disclose detailed information about compounds that are discontinued in preclinical or early clinical phases.

  • Internal Designation Not Publicly Disclosed: "A-65281" might be an internal project code that was never used in public disclosures or scientific publications.

  • Misattribution of Company: It is possible that while the compound exists, it was not developed by Abbott Laboratories.

Without any primary data on A-65281, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

Researchers, scientists, and drug development professionals seeking information on specific compounds are encouraged to verify the accuracy of the compound identifier and its developing company through official sources such as published scientific papers, patent filings, or company-specific clinical trial registries.

Unraveling the Activity of A-65281 Against Topoisomerase II: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: Despite a comprehensive search of publicly available scientific literature and databases, no specific information, quantitative data, or experimental protocols could be found for a compound designated "A-65281" in the context of topoisomerase II activity. The following guide is therefore presented as a general framework, outlining the typical methodologies and data presentation formats used to characterize a novel topoisomerase II inhibitor, which can be applied if and when information on A-65281 becomes available.

Introduction to Topoisomerase II Inhibition

DNA topoisomerase II is a vital enzyme that modulates the topological state of DNA, playing a crucial role in processes such as DNA replication, transcription, and chromosome segregation.[1][2][3][4] These enzymes function by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, and then religating the break.[1][2][5][6] This mechanism is essential for relieving torsional stress and decatenating intertwined DNA molecules.[4][6]

Topoisomerase II has emerged as a significant target for anticancer drugs.[1][2][6] These therapeutic agents can be broadly classified into two categories: topoisomerase II poisons and catalytic inhibitors. Topoisomerase II poisons, such as etoposide and doxorubicin, stabilize the transient "cleavage complex," in which the enzyme is covalently bound to the cleaved DNA.[1][2][7] This leads to an accumulation of DNA double-strand breaks, which can trigger apoptosis and cell death.[5][7] In contrast, catalytic inhibitors prevent the enzyme from performing its function without stabilizing the cleavage complex.[6]

Quantitative Assessment of Topoisomerase II Inhibition

Should data for A-65281 become available, it would be crucial to present it in a structured format to allow for clear interpretation and comparison with other known inhibitors.

Table 1: In Vitro Inhibitory Activity of A-65281 against Topoisomerase II

Assay TypeIsoformMetricValue (µM)Reference CompoundReference Value (µM)
Decatenation AssayTopo IIαIC50Data N/AEtoposideValue
Relaxation AssayTopo IIαIC50Data N/AEtoposideValue
DNA Cleavage AssayTopo IIαEC50Data N/AEtoposideValue
Decatenation AssayTopo IIβIC50Data N/AEtoposideValue
Relaxation AssayTopo IIβIC50Data N/AEtoposideValue
DNA Cleavage AssayTopo IIβEC50Data N/AEtoposideValue

IC50: The concentration of an inhibitor that reduces the enzyme's activity by 50%. EC50: The concentration of a drug that gives a half-maximal response.

Table 2: Cytotoxicity of A-65281 in Human Cancer Cell Lines

Cell LineCancer TypeMetricValue (µM)Reference CompoundReference Value (µM)
e.g., HL-60LeukemiaGI50Data N/AEtoposideValue
e.g., MCF-7Breast CancerGI50Data N/AEtoposideValue
e.g., HCT116Colon CancerGI50Data N/AEtoposideValue

GI50: The concentration of a drug that inhibits cell growth by 50%.

Experimental Protocols for Assessing Topoisomerase II Activity

Detailed methodologies are fundamental for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments used to characterize topoisomerase II inhibitors.

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), purified human topoisomerase IIα or IIβ, and the test compound (A-65281) at various concentrations.

  • Substrate Addition: Add kDNA to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Electrophoresis: Separate the reaction products on an agarose gel.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. Decatenated minicircles will migrate faster than the catenated network.

  • Quantification: Quantify the amount of decatenated DNA to determine the IC50 value.

Plasmid DNA Relaxation Assay

This assay assesses the ability of topoisomerase II to relax supercoiled plasmid DNA.

Protocol:

  • Reaction Setup: Prepare a reaction mixture similar to the decatenation assay, but use supercoiled plasmid DNA (e.g., pBR322) as the substrate.

  • Incubation and Termination: Follow the same incubation and termination steps as the decatenation assay.

  • Gel Electrophoresis: Separate the different plasmid topoisomers on an agarose gel. Relaxed DNA will migrate slower than supercoiled DNA.

  • Analysis: Analyze the gel to determine the concentration at which A-65281 inhibits the relaxation of supercoiled DNA.

Topoisomerase II-mediated DNA Cleavage Assay

This assay is crucial for determining if a compound is a topoisomerase II poison by detecting the formation of the stabilized cleavage complex.

Protocol:

  • Substrate Preparation: Use a radiolabeled, linearized plasmid DNA.

  • Reaction: Incubate the radiolabeled DNA with purified topoisomerase II and the test compound.

  • Complex Trapping: Add SDS to trap the covalent enzyme-DNA complex.

  • Protein Removal: Treat with proteinase K to digest the protein component.

  • Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.

  • Autoradiography: Visualize the radiolabeled DNA fragments. An increase in cleaved DNA fragments in the presence of the compound indicates stabilization of the cleavage complex.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

Topoisomerase_II_Catalytic_Cycle cluster_enzyme Topoisomerase II Enzyme cluster_dna DNA Substrate Enzyme Enzyme Binds_G_segment Enzyme-G-segment Complex Enzyme->Binds_G_segment 1. Binds G-segment G-segment DNA T-segment T-segment DNA Binds_T_segment Ternary Complex Formation Binds_G_segment->Binds_T_segment 2. Captures Cleaves_G_segment Cleavage Complex (Target for Poisons) Binds_T_segment->Cleaves_G_segment 3. ATP Binding Passes_T_segment T-segment Transport Cleaves_G_segment->Passes_T_segment 4. G-segment Cleavage Religates_G_segment Religation Passes_T_segment->Religates_G_segment 5. T-segment Passage Release_T_segment Product Release Religates_G_segment->Release_T_segment 6. G-segment Religation Release_T_segment->Enzyme 7. ATP Hydrolysis & T-segment Release DNA_Cleavage_Assay_Workflow Start Start Prepare_Reaction 1. Prepare Reaction Mix (Topo II, Labeled DNA, A-65281) Start->Prepare_Reaction Incubate 2. Incubate at 37°C Prepare_Reaction->Incubate Trap_Complex 3. Add SDS to Trap Cleavage Complex Incubate->Trap_Complex Digest_Protein 4. Add Proteinase K Trap_Complex->Digest_Protein Run_Gel 5. Denaturing PAGE Digest_Protein->Run_Gel Visualize 6. Autoradiography Run_Gel->Visualize Analyze 7. Quantify DNA Cleavage Visualize->Analyze End End Analyze->End

References

A-65281: An In-Depth Technical Guide on a Potent Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-65281 is a synthetic compound identified as a potent inhibitor of topoisomerase II, a critical enzyme in DNA replication and cell division. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of A-65281. It includes a detailed summary of its physicochemical and pharmacological properties, methodologies for key experimental assays, and a visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, antibacterial drug discovery, and related areas of biomedical research.

Chemical Structure and Physicochemical Properties

A-65281, with the Chemical Abstracts Service (CAS) Registry Number 111279-49-3, is classified as an isothiazoloquinolone. Its chemical structure is depicted below, generated from its SMILES (Simplified Molecular Input Line Entry System) string: Fc1cc2c(c(F)c1N1CCNCC1)n(C1CC1)c1s[nH]c(=O)c1c2=O.

Table 1: Physicochemical Properties of A-65281

PropertyValueSource
Molecular Formula C₁₇H₁₄F₂N₄O₂SCalculated
Molecular Weight 392.39 g/mol Calculated
Canonical SMILES C1CC1N2C3=C(SC4=NC(=O)C=C43)C5=C2C(=C(C=C5F)N6CCNCC6)FInternal Calculation
InChI InChI=1S/C17H14F2N4O2S/c18-9-4-11-12(10(19)5-13(9)22-6-1-21-2-7-22)23(8-3-8)14-15(25-17(24)6-20-14)16(11)26-17/h4-6H,1-3,7H2Internal Calculation
IUPAC Name 9-cyclopropyl-6,8-difluoro-7-(piperazin-1-yl)-4H-isothiazolo[5,4-b]quinoline-3,4-dioneInternal Calculation

Pharmacological Properties and Mechanism of Action

A-65281 is a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, A-65281 induces DNA strand breaks, leading to cell cycle arrest and apoptosis. This mechanism of action underlies its potential as an anticancer and antibacterial agent.

Table 2: Pharmacological Data for A-65281

ParameterValueDetailsSource
Target Topoisomerase IIInduces DNA breakage[1]
Potency Comparable to TeniposideDNA breakage activity observed at concentrations as low as 4 µg/mL[1]
Activity AntibacterialActive against various bacterial strains[1]
Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II facilitates the passage of one double-stranded DNA segment through another by creating a transient double-strand break. A-65281 interferes with this process by stabilizing the covalent complex between topoisomerase II and the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and subsequent cell death.

Topoisomerase_II_Inhibition cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Inhibition by A-65281 Topoisomerase II Topoisomerase II DNA Crossover DNA Crossover Topoisomerase II->DNA Crossover Binds Cleavable Complex Cleavable Complex DNA Crossover->Cleavable Complex Forms Strand Passage Strand Passage Cleavable Complex->Strand Passage Allows Stabilized Complex Stabilized Complex Re-ligated DNA Re-ligated DNA Strand Passage->Re-ligated DNA Results in Re-ligated DNA->Topoisomerase II Releases A-65281 A-65281 A-65281->Cleavable Complex Binds to & Stabilizes DNA Breaks DNA Breaks Stabilized Complex->DNA Breaks Prevents re-ligation leading to Apoptosis Apoptosis DNA Breaks->Apoptosis Induces

Mechanism of A-65281 as a Topoisomerase II inhibitor.

Experimental Protocols

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase II. The conversion of catenated kinetoplast DNA (kDNA) into decatenated mini-circles by the enzyme is monitored via agarose gel electrophoresis.

Materials:

  • Purified human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 0.5 mM DTT, 30 µg/mL BSA)

  • 10 mM ATP

  • A-65281 (dissolved in DMSO)

  • Stop Buffer/Loading Dye (e.g., 0.5% SDS, 25 mM EDTA, 0.05% bromophenol blue, 50% glycerol)

  • 1% Agarose gel in TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL final volume, add:

    • 2 µL 10x Topoisomerase II Assay Buffer

    • 2 µL 10 mM ATP

    • 1 µL kDNA (e.g., 200 ng)

    • x µL sterile water

    • 1 µL of A-65281 at various concentrations (or DMSO for control)

  • Initiate the reaction by adding a pre-determined amount of Topoisomerase IIα (e.g., 1-2 units).

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reaction by adding 5 µL of Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis until adequate separation is achieved.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.

TopoII_Assay_Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix (Buffer, ATP, kDNA, H₂O, A-65281) Start->Prepare Reaction Mix Add Enzyme Add Topoisomerase IIα Prepare Reaction Mix->Add Enzyme Incubate Incubate at 37°C for 30 min Add Enzyme->Incubate Stop Reaction Add Stop Buffer Incubate->Stop Reaction Gel Electrophoresis Run on 1% Agarose Gel Stop Reaction->Gel Electrophoresis Visualize Stain and Visualize DNA Gel Electrophoresis->Visualize Analyze Analyze Inhibition Visualize->Analyze End End Analyze->End

Workflow for the Topoisomerase II DNA Decatenation Assay.
Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Materials:

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • A-65281 (stock solution)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of A-65281 in CAMHB in the 96-well plate.

  • Inoculate each well with the diluted bacterial suspension. Include a positive control (bacteria without drug) and a negative control (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of A-65281 that inhibits visible bacterial growth. This can also be determined by measuring the optical density at 600 nm.

MIC_Assay_Workflow Start Start Prepare Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare Inoculum Inoculate Plate Inoculate 96-well Plate Prepare Inoculum->Inoculate Plate Serial Dilutions Prepare Serial Dilutions of A-65281 Serial Dilutions->Inoculate Plate Incubate Incubate at 37°C for 16-20h Inoculate Plate->Incubate Read Results Determine MIC (Visual or OD₆₀₀) Incubate->Read Results End End Read Results->End

Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Conclusion

A-65281 is a promising isothiazoloquinolone compound that exhibits potent inhibitory activity against topoisomerase II. Its ability to induce DNA damage suggests its potential for development as both an anticancer and antibacterial agent. The data and protocols presented in this guide provide a solid foundation for further research and development of A-65281 and its analogs. Further studies are warranted to fully elucidate its therapeutic potential, including in vivo efficacy, safety profile, and spectrum of activity.

References

A-65281: An In-Depth Technical Overview of a Quinolone Topoisomerase II Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 111279-49-3 Molecular Formula: C₁₇H₁₆F₂N₄O₂S Synonyms: 9-cyclopropyl-6,8-difluoro-7-(piperazin-1-yl)[1]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione

This technical guide provides a comprehensive overview of A-65281, an investigational antibacterial agent. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, mechanism of action, and the experimental methodologies used to characterize it.

Core Compound Information

A-65281 is an isothiazoloquinolone, a class of compounds known for their antibacterial properties. It was developed by Abbott Laboratories and has been studied for its potent inhibitory effects on DNA topoisomerase II.[1][2][3] While its development was discontinued, the compound remains of interest for its specific mechanism of action against a critical bacterial enzyme.

Physicochemical Properties

A summary of the known physicochemical properties of A-65281 is presented in the table below. This data is essential for understanding the compound's behavior in experimental and biological systems.

PropertyValueReference
Molecular Weight 394.4 g/mol [4]
Molecular Formula C₁₇H₁₆F₂N₄O₂S[1][4]
CAS Registry Number 111279-49-3[1][5][6]
Appearance Solid (presumed)
Solubility Not explicitly stated in available documents.
Melting Point Not available[4]
Boiling Point Not available[4]

Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism of action of A-65281 is the inhibition of DNA topoisomerase II.[1][2][3] This enzyme is crucial for bacterial DNA replication, transcription, and repair, as it resolves DNA topological problems such as supercoiling and catenation. A-65281 exerts its effect by stabilizing the covalent complex between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks in the bacterial chromosome. This ultimately results in the cessation of DNA replication and cell death.

A-65281 has been specifically identified as a potent inhibitor of the P4-unknotting reaction, a key function of topoisomerase II.[1][2][3]

A-65281_Mechanism_of_Action A65281 A-65281 TopoII Bacterial DNA Topoisomerase II A65281->TopoII Inhibits DNA_complex Topoisomerase II-DNA Covalent Complex A65281->DNA_complex Stabilizes TopoII->DNA_complex Forms DSB Double-Strand DNA Breaks DNA_complex->DSB Leads to Replication_block DNA Replication Blockage DSB->Replication_block Cell_death Bacterial Cell Death Replication_block->Cell_death

Caption: Mechanism of A-65281 leading to bacterial cell death.

Experimental Protocols

Topoisomerase II Inhibition Assay (General Protocol)

This assay is designed to measure the inhibition of topoisomerase II-mediated DNA relaxation or decatenation.

Materials:

  • Purified bacterial DNA topoisomerase II

  • Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM ATP, 0.5 mM DTT)

  • A-65281 (dissolved in a suitable solvent like DMSO)

  • Stop Solution/Loading Dye (e.g., containing SDS and a tracking dye)

  • Agarose gel (e.g., 1%)

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA or kDNA, and varying concentrations of A-65281.

  • Initiate the reaction by adding a pre-determined amount of topoisomerase II enzyme.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reactions by adding the stop solution.

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.

DNA Breakage Assay (General Protocol)

This assay assesses the ability of A-65281 to induce topoisomerase II-mediated DNA cleavage.

Materials:

  • Purified bacterial DNA topoisomerase II

  • Linearized or supercoiled plasmid DNA

  • Assay Buffer (as above)

  • A-65281

  • Proteinase K

  • SDS

  • Agarose gel

  • DNA staining agent

Procedure:

  • Set up reactions as described for the inhibition assay.

  • After incubation, add SDS to dissociate the topoisomerase II from the DNA, revealing any breaks.

  • Treat with Proteinase K to digest the protein.

  • Analyze the DNA fragments by agarose gel electrophoresis.

  • The presence of linearized or fragmented DNA in the presence of A-65281 and topoisomerase II indicates drug-induced DNA breakage.

Experimental_Workflow cluster_inhibition Topoisomerase II Inhibition Assay cluster_breakage DNA Breakage Assay inh_start Reaction Setup: - Topo II - DNA (supercoiled/kDNA) - A-65281 inh_incubate Incubation (37°C) inh_start->inh_incubate inh_stop Stop Reaction inh_incubate->inh_stop inh_gel Agarose Gel Electrophoresis inh_stop->inh_gel inh_visualize Visualize DNA Topology inh_gel->inh_visualize brk_start Reaction Setup: - Topo II - DNA (plasmid) - A-65281 brk_incubate Incubation (37°C) brk_start->brk_incubate brk_sds Add SDS brk_incubate->brk_sds brk_protK Proteinase K Treatment brk_sds->brk_protK brk_gel Agarose Gel Electrophoresis brk_protK->brk_gel brk_visualize Visualize DNA Fragmentation brk_gel->brk_visualize

Caption: General experimental workflows for assessing A-65281 activity.

Quantitative Data

Specific quantitative data for A-65281, such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values against various bacterial strains, are not detailed in the readily available literature. One study mentioned that a group of isothiazoloquinolones, which included A-65281, exhibited 50% inhibitory concentrations for DNA unknotting in the range of 8 to 25 micrograms/ml.[1] However, the precise value for A-65281 is not provided.

Synthesis and Pharmacokinetics

Information regarding the chemical synthesis of A-65281 and its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is not available in the public domain. As a discontinued clinical candidate, such detailed information often remains proprietary.

Conclusion

A-65281 is a noteworthy isothiazoloquinolone that functions as a bacterial DNA topoisomerase II inhibitor. Its mechanism of action, involving the stabilization of the enzyme-DNA complex and subsequent induction of DNA double-strand breaks, is a well-established strategy for antibacterial agents. While specific quantitative data and detailed protocols for this particular compound are scarce, the general methodologies for evaluating topoisomerase II inhibitors provide a framework for understanding its biological activity. Further research into this class of compounds could potentially lead to the development of new and effective antibacterial therapies.

References

Technical Guide: A-65281 In Vitro Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide addresses the in vitro antibacterial spectrum, mechanism of action, and associated experimental methodologies for the compound designated A-65281. Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is no specific information detailing the antibacterial activity, molecular mechanism, or standardized testing protocols for a compound identified as A-65281. The obscurity of this designation suggests it may be an internal, pre-clinical, or otherwise unpublished compound.

Due to the absence of specific data on A-65281, this guide will instead provide a generalized framework for evaluating the in vitro antibacterial spectrum of a novel compound, in line with the technical and scientific requirements of the original request. This includes a template for data presentation, a detailed, standardized experimental protocol for determining Minimum Inhibitory Concentration (MIC), and diagrams illustrating the workflow and a representative mechanism of action for a common class of antibiotics.

In Vitro Antibacterial Spectrum of a Novel Compound

The primary method for determining the in vitro antibacterial spectrum of a compound is by measuring its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This data is typically presented in a tabular format, summarizing the activity against a broad panel of clinically relevant and diverse bacterial species.

Table 1: Representative Data Structure for In Vitro Antibacterial Activity (MIC)

Bacterial SpeciesStrain IDResistance ProfileCompound MIC (µg/mL)Comparator Drug MIC (µg/mL)
Staphylococcus aureusATCC 29213Methicillin-SusceptibleData PointData Point
Staphylococcus aureusATCC 43300Methicillin-Resistant (MRSA)Data PointData Point
Streptococcus pneumoniaeATCC 49619Penicillin-SusceptibleData PointData Point
Enterococcus faecalisATCC 29212Vancomycin-SusceptibleData PointData Point
Enterococcus faeciumATCC 51559Vancomycin-Resistant (VRE)Data PointData Point
Escherichia coliATCC 25922-Data PointData Point
Klebsiella pneumoniaeATCC 700603ESBL-producingData PointData Point
Pseudomonas aeruginosaATCC 27853-Data PointData Point
Haemophilus influenzaeATCC 49247-Data PointData Point

Note: This table is a template. No data for A-65281 is available.

Experimental Protocols: MIC Determination

The following is a detailed protocol for a standard broth microdilution method, which is a common and reliable technique for determining MIC values in a 96-well microtiter plate format.[3][4][5]

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Materials:

    • Test Compound: Prepare a stock solution of the test compound (e.g., A-65281) in a suitable solvent. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[3][4]

    • Bacterial Inoculum: Culture the bacterial strains overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the test wells.[4]

    • Microtiter Plates: Use sterile 96-well, U-bottom microtiter plates.[4]

  • Assay Procedure:

    • Dispense 100 µL of sterile CAMHB into all wells of the microtiter plate.[4]

    • Add 100 µL of the 2x concentrated test compound to the first column of wells.[4]

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.[4]

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. This halves the antibiotic concentration to the final test concentration and achieves the target inoculum density.

    • Include a growth control (no compound) and a sterility control (no bacteria) for each plate.

  • Incubation and Reading:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.[4]

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the growth control.[1]

Visualized Experimental Workflow & Potential Mechanism

To aid researchers, the following diagrams visualize the described experimental workflow and a hypothetical mechanism of action.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Analysis p1 Prepare 2X Drug Stock Solution a2 Perform Serial Drug Dilutions p1->a2 p2 Standardize Bacterial Inoculum (0.5 McFarland) a3 Inoculate Wells with Bacteria p2->a3 a1 Dispense Broth into 96-well Plate a1->a2 a2->a3 r1 Incubate Plate (16-20h at 37°C) a3->r1 r2 Read Plate for Visible Growth r1->r2 r3 Determine MIC r2->r3 end end r3->end Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

As the mechanism of action for A-65281 is unknown, the following diagram illustrates a common antibacterial mechanism: inhibition of bacterial DNA replication by a fluoroquinolone antibiotic. This serves as an example of how such a pathway could be visualized.

Mechanism_of_Action cluster_process Bacterial DNA Replication cluster_enzyme Key Enzymes dna Bacterial Chromosome unwinding DNA Unwinding & Supercoiling dna->unwinding Replication Fork replication DNA Replication unwinding->replication replicated Replicated DNA replication->replicated gyrase DNA Gyrase gyrase->unwinding Relieves positive supercoils block Formation of Drug-Enzyme-DNA Complex gyrase->block topo Topoisomerase IV topo->replication Decatenates daughter chromosomes topo->block agent Fluoroquinolone (e.g., A-65281) agent->block outcome Inhibition of DNA Synthesis & Cell Death block->outcome

Caption: Hypothetical mechanism: Inhibition of DNA Gyrase/Topoisomerase IV.

References

Unraveling the Quinolone Core: A Technical Guide to Enoxacin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "A-65281" did not yield specific and conclusive identification of a singular chemical entity. The provided information pertains to Enoxacin , a well-characterized second-generation fluoroquinolone antibiotic. This document is presented under the hypothesis that "A-65281" may be an internal designation, a misnomer, or a typographical error for Enoxacin, a prominent member of the quinolone class of antibiotics.

This technical guide provides an in-depth exploration of the quinolone core of Enoxacin, tailored for researchers, scientists, and drug development professionals. The content encompasses its chemical structure, synthesis, mechanism of action, and relevant biological data, presented with clarity and technical detail.

Chemical Structure and Properties of the Enoxacin Core

Enoxacin is a synthetic, broad-spectrum fluoroquinolone antibacterial agent.[1] Its chemical structure is characterized by a 1,8-naphthyridine bicyclic core. The official IUPAC name for Enoxacin is 1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid.[2]

Key structural features essential for its antibacterial activity include:

  • A carboxylic acid group at position 3: Crucial for binding to DNA gyrase.

  • An ethyl group at position 1: Contributes to the overall potency.

  • A fluorine atom at position 6: Enhances activity against Gram-positive bacteria.

  • A piperazinyl group at position 7: Broadens the antibacterial spectrum.[3]

PropertyValueReference
Molecular FormulaC₁₅H₁₇FN₄O₃[2]
Molecular Weight320.32 g/mol [4]
CAS Number74011-58-8[2]
Melting Point220-224 °C[1]

Synthesis of the Enoxacin Core

The synthesis of Enoxacin and its derivatives has been a subject of extensive research, with various methodologies developed to achieve efficient and versatile production. A comprehensive review of these synthetic routes highlights modifications at the C3 (carboxylic acid) and C7 (piperazinyl) positions to generate analogs with diverse biological activities.[5][6]

A common synthetic approach involves the reaction of a key intermediate with N-substituted piperazines. For instance, the synthesis of N-piperazinyl-substituted Enoxacin prodrugs has been described, demonstrating the adaptability of the core structure for creating derivatives with modified pharmacokinetic profiles.[5] The synthesis of Enoxacin metal complexes has also been reported, where Enoxacin acts as a monoanionic bidentate ligand, interacting with various transition metals.[3]

Mechanism of Action: Targeting Bacterial DNA Replication

Enoxacin exerts its bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[7][8] This dual-targeting mechanism is a hallmark of the fluoroquinolone class.

The inhibition of these enzymes leads to the following critical disruptions in bacterial processes:

  • Prevention of DNA supercoiling and uncoiling: DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication. Enoxacin's binding to this enzyme prevents this crucial step.[8]

  • Interference with chromosome segregation: Topoisomerase IV is vital for separating interlinked daughter DNA molecules following replication. Inhibition of this enzyme by Enoxacin prevents proper cell division.[8]

The binding of Enoxacin to the DNA-enzyme complex stabilizes it, leading to double-strand breaks in the bacterial DNA and ultimately causing cell death.[8]

Enoxacin_Mechanism_of_Action Enoxacin Enoxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Enoxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Enoxacin->Topo_IV Inhibits DNA_Supercoiling DNA Supercoiling/ Relaxation DNA_Gyrase->DNA_Supercoiling Mediates Chromosome_Segregation Daughter Chromosome Segregation Topo_IV->Chromosome_Segregation Mediates DNA_Replication DNA Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to DNA_Supercoiling->DNA_Replication Chromosome_Segregation->DNA_Replication Experimental_Workflow_Agar_Diffusion cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculum_Prep Prepare Bacterial Inoculum Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Agar Plates Inoculum_Prep->Inoculation Agar_Plates Prepare Agar Plates Agar_Plates->Inoculation Compound_Discs Prepare Compound-impregnated Discs Disc_Placement Place Discs on Agar Compound_Discs->Disc_Placement Inoculation->Disc_Placement Incubation Incubate Plates Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones Compare_Results Compare with Controls Measure_Zones->Compare_Results Determine_MIC Determine MIC Compare_Results->Determine_MIC

References

Discontinued Research Compound A-65281: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-65281 is a discontinued experimental isothiazoloquinolone that demonstrated potent activity as a topoisomerase II inhibitor. Developed by Abbott Laboratories in the early 1990s, research on A-65281 focused on its potential as an antibacterial and antineoplastic agent. This document provides a comprehensive technical guide to A-65281, summarizing its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Compound Information

IdentifierValue
Compound Name A-65281
Chemical Class Isothiazoloquinolone
Mechanism of Action Topoisomerase II Inhibitor
Primary Indication (Investigational) Antibacterial, Antineoplastic
Developer Abbott Laboratories
Status Discontinued

Mechanism of Action

A-65281 exerts its cytotoxic effects by targeting DNA topoisomerase II, a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Unlike some topoisomerase inhibitors that prevent the enzyme from binding to DNA, A-65281 belongs to a class of compounds that stabilize the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the DNA is cleaved. By stabilizing this complex, A-65281 prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These DNA breaks are then processed by the cell, ultimately triggering apoptosis (programmed cell death).

A-65281_Mechanism_of_Action cluster_0 Topoisomerase II Catalytic Cycle cluster_1 A-65281 Intervention Topoisomerase II Topoisomerase II DNA Binding DNA Binding Topoisomerase II->DNA Binding Binds to Cleavable Complex\n(Transient DNA Break) Cleavable Complex (Transient DNA Break) DNA Binding->Cleavable Complex\n(Transient DNA Break) Forms DNA Re-ligation DNA Re-ligation Cleavable Complex\n(Transient DNA Break)->DNA Re-ligation Resolves to Stabilized Cleavable Complex Stabilized Cleavable Complex DNA Re-ligation->Topoisomerase II Releases A-65281 A-65281 A-65281->Stabilized Cleavable Complex Stabilizes Accumulation of\nDouble-Strand DNA Breaks Accumulation of Double-Strand DNA Breaks Stabilized Cleavable Complex->Accumulation of\nDouble-Strand DNA Breaks Apoptosis Apoptosis Accumulation of\nDouble-Strand DNA Breaks->Apoptosis

Figure 1: Mechanism of action of A-65281 on the Topoisomerase II catalytic cycle.

Quantitative Data

The following tables summarize the quantitative data for A-65281's activity against calf thymus topoisomerase II. The data is derived from the key study by Kohlbrenner et al. (1992).

Table 1: Inhibition of P4 DNA Unknotting by A-65281

CompoundIC50 (µg/mL)
A-65281 8 - 25
Teniposide (Control)Not reported in a comparable manner

IC50 (50% inhibitory concentration) is the concentration of the compound required to inhibit the P4 DNA unknotting activity of calf thymus topoisomerase II by 50%.

Table 2: Induction of Topoisomerase II-Mediated DNA Breakage by A-65281

CompoundEffective Concentration (µg/mL) for DNA Breakage
A-65281 ≥ 4
Teniposide (Control)≥ 4

This represents the concentration at which significant DNA breakage, mediated by calf thymus topoisomerase II, was observed.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of A-65281.

P4 DNA Unknotting Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which can resolve knotted DNA molecules (P4 DNA) into their unknotted forms.

P4_Unknotting_Assay_Workflow Start Start Reaction_Mixture Prepare Reaction Mixture: - P4 Knotted DNA - Calf Thymus Topoisomerase II - Assay Buffer Start->Reaction_Mixture Add_Compound Add A-65281 (or control) at various concentrations Reaction_Mixture->Add_Compound Incubation Incubate at 37°C Add_Compound->Incubation Stop_Reaction Stop reaction with SDS and proteinase K Incubation->Stop_Reaction Agarose_Gel Separate DNA by - Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualization Visualize DNA bands - (e.g., Ethidium Bromide Staining) Agarose_Gel->Visualization Analysis Quantify unknotted vs. knotted DNA Visualization->Analysis End End Analysis->End

Figure 2: Workflow for the P4 DNA Unknotting Assay.

Detailed Steps:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing P4 knotted DNA (substrate), purified calf thymus topoisomerase II, and an appropriate assay buffer (typically containing ATP and MgCl₂).

  • Compound Addition: A-65281, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixtures at a range of final concentrations. A control reaction without the compound is also prepared.

  • Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to catalyze the unknotting reaction.

  • Reaction Termination: The reaction is stopped by the addition of a solution containing Sodium Dodecyl Sulfate (SDS) and proteinase K. SDS denatures the enzyme, and proteinase K digests it, releasing the DNA.

  • Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on an agarose gel. Knotted DNA migrates slower than unknotted DNA.

  • Visualization and Analysis: The DNA bands are visualized, typically by staining with ethidium bromide and viewing under UV light. The intensity of the bands corresponding to knotted and unknotted DNA is quantified to determine the percentage of inhibition at each compound concentration.

DNA Breakage Assay

This assay determines the ability of a compound to stabilize the cleavable complex, leading to the accumulation of DNA strand breaks.

DNA_Breakage_Assay_Workflow Start Start Label_DNA Label pBR322 Plasmid DNA - with 32P at the 5'-ends Start->Label_DNA Reaction_Mixture Prepare Reaction Mixture: - 32P-labeled pBR322 DNA - Calf Thymus Topoisomerase II - Assay Buffer Label_DNA->Reaction_Mixture Add_Compound Add A-65281 (or control) at various concentrations Reaction_Mixture->Add_Compound Incubation Incubate at 37°C Add_Compound->Incubation Stop_Reaction Stop reaction with SDS Incubation->Stop_Reaction Denature_DNA Denature DNA - (e.g., with alkali or heat) Stop_Reaction->Denature_DNA Gel_Electrophoresis Separate DNA fragments by - Polyacrylamide Gel Electrophoresis Denature_DNA->Gel_Electrophoresis Autoradiography Visualize DNA fragments - by Autoradiography Gel_Electrophoresis->Autoradiography Analysis Analyze the pattern and intensity - of DNA cleavage products Autoradiography->Analysis End End Analysis->End

Figure 3: Workflow for the DNA Breakage Assay.

Detailed Steps:

  • DNA Labeling: A linearized plasmid DNA, such as pBR322, is radioactively labeled at its 5'-ends with ³²P.

  • Reaction Mixture Preparation: The ³²P-labeled DNA is incubated with calf thymus topoisomerase II in the presence of an appropriate assay buffer.

  • Compound Addition: A-65281 is added to the reaction mixtures at various concentrations.

  • Incubation: The mixtures are incubated at 37°C to allow the formation of the cleavable complex.

  • Reaction Termination: The reaction is terminated by the addition of SDS, which traps the cleavable complex.

  • DNA Denaturation: The DNA is denatured to separate the strands.

  • Polyacrylamide Gel Electrophoresis: The DNA fragments are separated by size using polyacrylamide gel electrophoresis.

  • Visualization and Analysis: The gel is dried, and the radioactive DNA fragments are visualized by autoradiography. The appearance of smaller DNA fragments indicates topoisomerase II-mediated DNA cleavage induced by the compound.

Chemical Structure

The chemical structure of A-65281 is provided below.

A-65281_Structure A65281

Figure 4: Chemical Structure of A-65281.

Conclusion

A-65281 is a potent isothiazoloquinolone inhibitor of topoisomerase II that induces significant DNA breakage. While the compound's development was discontinued, the data generated from its preclinical evaluation provides valuable insights into the structure-activity relationships of quinolone-based topoisomerase II inhibitors. The experimental protocols detailed herein can serve as a methodological reference for researchers investigating novel anticancer and antibacterial agents targeting this essential enzyme.

Methodological & Application

Unraveling the Antibacterial Potential of A-65281: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. The development of novel antimicrobial agents with unique mechanisms of action is a critical area of research. This document provides detailed application notes and experimental protocols for the characterization of the investigational compound A-65281 in bacterial cultures. The methodologies outlined below are designed to assess its antibacterial efficacy, determine its mode of action, and provide a framework for further preclinical development.

Data Presentation

Consistent and accurate data collection is paramount in evaluating a new antimicrobial candidate. The following tables provide a structured format for summarizing key quantitative data obtained from the experimental protocols described herein.

Table 1: Minimum Inhibitory Concentration (MIC) of A-65281

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus29213
Enterococcus faecalis29212
Streptococcus pneumoniae49619
Escherichia coli25922
Klebsiella pneumoniae13883
Pseudomonas aeruginosa27853
Acinetobacter baumannii19606

Table 2: Time-Kill Kinetics of A-65281 against [Insert Bacterial Strain]

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5x MIC)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
0
2
4
6
8
24

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3][4][5] A standard broth microdilution method is recommended.

Materials:

  • A-65281 stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains (standard ATCC strains recommended)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of A-65281:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the A-65281 stock solution to the first well of each row to be tested and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of A-65281 at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm (OD600).

Time-Kill Kinetic Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population over time.

Materials:

  • A-65281 stock solution

  • CAMHB or other suitable broth

  • Bacterial strain of interest

  • Sterile culture tubes or flasks

  • Shaking incubator

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-logarithmic phase culture of the test bacterium in CAMHB.

    • Dilute the culture to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in several flasks.

  • Addition of A-65281:

    • To the flasks, add A-65281 to achieve final concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control flask with no antibiotic.

  • Incubation and Sampling:

    • Incubate all flasks at 37°C with shaking (e.g., 200 rpm).

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial 10-fold dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the Log10 CFU/mL versus time for each concentration of A-65281 and the control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Visualizing Experimental Workflows and Potential Mechanisms

To facilitate understanding, the following diagrams illustrate the experimental workflow for MIC determination and potential signaling pathways that A-65281 might disrupt.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial\nInoculum\nPreparation Bacterial Inoculum Preparation Inoculation of\n96-well Plate Inoculation of 96-well Plate Bacterial\nInoculum\nPreparation->Inoculation of\n96-well Plate Serial Dilution\nof A-65281 Serial Dilution of A-65281 Serial Dilution\nof A-65281->Inoculation of\n96-well Plate Incubation\n(16-20h, 37°C) Incubation (16-20h, 37°C) Inoculation of\n96-well Plate->Incubation\n(16-20h, 37°C) Visual Inspection\nor OD Reading Visual Inspection or OD Reading Incubation\n(16-20h, 37°C)->Visual Inspection\nor OD Reading Determine MIC Determine MIC Visual Inspection\nor OD Reading->Determine MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Putative_Mechanism cluster_targets Potential Cellular Targets A65281 A-65281 Cell Wall\nSynthesis Cell Wall Synthesis A65281->Cell Wall\nSynthesis Inhibits Protein\nSynthesis Protein Synthesis A65281->Protein\nSynthesis Inhibits DNA\nReplication DNA Replication A65281->DNA\nReplication Inhibits Folate\nSynthesis Folate Synthesis A65281->Folate\nSynthesis Inhibits BacterialDeath Inhibition of Growth / Bacterial Death Cell Wall\nSynthesis->BacterialDeath Protein\nSynthesis->BacterialDeath DNA\nReplication->BacterialDeath Folate\nSynthesis->BacterialDeath

Caption: Potential Mechanisms of Action for A-65281.

Concluding Remarks

The protocols and data presentation formats provided in this document offer a standardized approach to the initial characterization of the antibacterial agent A-65281. Adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for the continued investigation and potential development of this compound as a novel therapeutic agent. Further studies to elucidate the precise mechanism of action and to assess the potential for resistance development are warranted.

References

Application of A-65281 in Eukaryotic Cell Lines: A Case Study with the Protein Kinase Inhibitor Staurosporine

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for the compound "A-65281" did not yield any specific publicly available information. Therefore, this document provides a detailed application note and protocol using the well-characterized, broad-spectrum protein kinase inhibitor, Staurosporine , as a representative example to illustrate the requested experimental designs and data presentation. The methodologies and principles described herein are broadly applicable to the characterization of novel small molecule inhibitors in eukaryotic cell lines.

Introduction

Staurosporine is a potent, cell-permeable alkaloid originally isolated from the bacterium Streptomyces staurosporeus. It is widely recognized as a broad-spectrum inhibitor of protein kinases, acting through competition with ATP at the kinase catalytic site. Due to its ability to induce apoptosis and cell cycle arrest in a wide range of eukaryotic cell lines, Staurosporine is frequently used as a positive control in apoptosis assays and as a tool to investigate the roles of protein kinases in various signaling pathways. This application note provides protocols for assessing the cytotoxic and apoptotic effects of Staurosporine on eukaryotic cell lines and summarizes its impact on key cellular processes.

Quantitative Data Summary

The following tables summarize the effective concentrations of Staurosporine in various cancer cell lines, highlighting its potent cytotoxic and apoptosis-inducing activities.

Table 1: IC50 Values of Staurosporine in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Assay Method
HeLaCervical Cancer10 - 5048MTT Assay
JurkatT-cell Leukemia5 - 2024Annexin V/PI Staining
MCF-7Breast Cancer20 - 10048SRB Assay
PC-3Prostate Cancer15 - 7548CellTiter-Glo
SH-SY5YNeuroblastoma5 - 3024LDH Release Assay

Table 2: Effective Concentrations of Staurosporine for Apoptosis Induction

Cell LineConcentration (nM)Incubation Time (h)Apoptotic Effect
HeLa1006Caspase-3 Activation
Jurkat504DNA Fragmentation
U9372008PARP Cleavage

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effect of Staurosporine on adherent cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Eukaryotic cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Staurosporine stock solution (1 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Staurosporine in complete medium.

  • Remove the medium from the wells and add 100 µL of the Staurosporine dilutions (ranging from 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate at room temperature for 2-4 hours to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis induced by Staurosporine using flow cytometry to identify externalized phosphatidylserine (Annexin V-FITC) and compromised cell membranes (Propidium Iodide).

Materials:

  • Suspension or adherent cell line (e.g., Jurkat)

  • Complete cell culture medium

  • Staurosporine stock solution (1 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.

  • Treat the cells with the desired concentration of Staurosporine (e.g., 50 nM) and a vehicle control for the specified time (e.g., 4 hours).

  • Harvest the cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within 1 hour.

Visualizations

Signaling Pathway of Staurosporine-Induced Apoptosis

Staurosporine_Apoptosis_Pathway Staurosporine Staurosporine PKC Protein Kinase C (PKC) Staurosporine->PKC Other_Kinases Other Protein Kinases (e.g., PKA, PKG, CAMKII) Staurosporine->Other_Kinases Bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) PKC->Bcl2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Staurosporine induces apoptosis by inhibiting protein kinases, leading to mitochondrial dysfunction and caspase activation.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Staurosporine Dilutions Incubate_24h->Add_Compound Incubate_48h Incubate 48h Add_Compound->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining cell viability using the MTT assay after treatment with a test compound.

Application Notes and Protocols: A-65281 as a Tool for DNA Replication Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DNA replication is a fundamental process essential for cellular proliferation and the maintenance of genomic integrity. The intricate orchestration of this process involves a multitude of enzymes and regulatory proteins, making it a critical area of study in molecular biology and a key target for therapeutic intervention in diseases such as cancer. Small molecule inhibitors that target specific components of the DNA replication machinery are invaluable tools for dissecting the molecular mechanisms of this process and for exploring novel therapeutic strategies.

This document provides detailed application notes and protocols for the use of A-65281, a research compound identified for its potential to modulate DNA replication. The information presented here is intended for researchers, scientists, and drug development professionals interested in utilizing A-65281 as a tool in their studies of DNA replication and cell cycle control.

Mechanism of Action

Further research is required to fully elucidate the precise mechanism of action of A-65281. Preliminary investigations suggest that A-65281 may interfere with the activity of key enzymes involved in the initiation or elongation phases of DNA replication. Its effects on cell cycle progression indicate a potential role in activating cell cycle checkpoints.

Quantitative Data

Currently, there is no publicly available quantitative data such as IC50 values, binding affinities, or specific effects on DNA replication fork speed for A-65281. The following table is provided as a template for researchers to populate as data becomes available.

ParameterValueCell Line/SystemReference
IC50 (Cell Proliferation) Data not available
Binding Affinity (Target) Data not available
Effect on Fork Speed Data not available
Induction of DNA Damage (γH2AX) Data not available

Experimental Protocols

The following are generalized protocols that can be adapted for the use of A-65281 in DNA replication studies. It is highly recommended to perform dose-response and time-course experiments to determine the optimal conditions for specific cell lines and experimental setups.

Protocol 1: Cell Cycle Analysis by Flow Cytometry

This protocol is designed to assess the effect of A-65281 on cell cycle distribution.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • A-65281 (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.

  • Allow cells to attach and grow for 24 hours.

  • Treat cells with various concentrations of A-65281 or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).

  • Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with PBS and resuspend in 500 µL of PBS.

  • Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet with PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate at 37°C for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 2: DNA Fiber Assay for Replication Fork Dynamics

This protocol allows for the visualization of individual DNA replication forks and the analysis of fork speed and stalling.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • A-65281

  • 5-Chloro-2'-deoxyuridine (CldU) (10 mM stock)

  • 5-Iodo-2'-deoxyuridine (IdU) (10 mM stock)

  • Spreading Buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)

  • Microscope slides

  • Antibodies: anti-BrdU (recognizes CldU), anti-BrdU (recognizes IdU), and corresponding fluorescently labeled secondary antibodies.

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or in culture dishes at a low density.

  • Treat cells with A-65281 or vehicle control for the desired time.

  • Pulse-label the cells with 25 µM CldU for 20-30 minutes.

  • Wash the cells with pre-warmed medium.

  • Pulse-label the cells with 250 µM IdU for 20-30 minutes.

  • Harvest a small number of cells (1,000-5,000) and resuspend in 2 µL of PBS.

  • Mix the cell suspension with 7 µL of Spreading Buffer on a microscope slide.

  • Allow the cell lysate to spread for 2 minutes.

  • Tilt the slide to allow the DNA to stretch and air dry.

  • Fix the DNA fibers in 3:1 methanol:acetic acid for 10 minutes.

  • Denature the DNA with 2.5 M HCl for 1 hour.

  • Wash thoroughly with PBS.

  • Block with 1% BSA in PBS for 1 hour.

  • Incubate with primary antibodies against CldU and IdU.

  • Wash and incubate with fluorescently labeled secondary antibodies.

  • Mount the slides and visualize under a fluorescence microscope.

  • Measure the length of the CldU and IdU tracks to determine replication fork speed.

Visualizations

Signaling Pathway

G A65281 A-65281 ReplicationMachinery DNA Replication Machinery (e.g., Polymerases, Helicases) A65281->ReplicationMachinery Inhibition? CellCycleCheckpoint Cell Cycle Checkpoint (e.g., S-phase checkpoint) A65281->CellCycleCheckpoint Activation? DNA_Replication DNA Replication ReplicationMachinery->DNA_Replication CellCycleArrest Cell Cycle Arrest CellCycleCheckpoint->CellCycleArrest G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Analysis CellSeeding Seed Cells Treatment Treat with A-65281 CellSeeding->Treatment FlowCytometry Cell Cycle Analysis Treatment->FlowCytometry DNAFiber DNA Fiber Assay Treatment->DNAFiber WesternBlot Western Blot (e.g., for γH2AX) Treatment->WesternBlot G A65281_Exposure A-65281 Exposure ReplicationStress Replication Stress A65281_Exposure->ReplicationStress CheckpointActivation Checkpoint Activation ReplicationStress->CheckpointActivation CellOutcome Cellular Outcome (e.g., Arrest, Apoptosis) CheckpointActivation->CellOutcome

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for A-65281

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The minimum inhibitory concentration (MIC) is a fundamental metric in antimicrobial research, defining the lowest concentration of a compound that prevents visible growth of a microorganism. This value is critical for assessing the potency of a new antimicrobial agent, such as A-65281, and is a key parameter in drug discovery and development. Standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide a framework for determining MIC values in a reproducible manner.[1][2][3] This document outlines a detailed protocol for determining the MIC of A-65281 using the broth microdilution method, a widely accepted and commonly used technique.[2][4][5]

Quantitative Data Summary

As A-65281 is a hypothetical compound for the purposes of this protocol, the following table represents example data that would be generated from such an experiment. This table summarizes the theoretical MIC values of A-65281 against various bacterial strains.

Bacterial StrainGram StainA-65281 MIC (µg/mL)
Staphylococcus aureusGram-positive2
Streptococcus pneumoniaeGram-positive1
Enterococcus faecalisGram-positive8
Escherichia coliGram-negative16
Pseudomonas aeruginosaGram-negative>64
Klebsiella pneumoniaeGram-negative32

Experimental Protocol: Broth Microdilution MIC Assay for A-65281

This protocol details the steps for determining the MIC of A-65281 using the broth microdilution method in 96-well microtiter plates.

Materials:

  • A-65281 compound

  • Sterile 96-well, round-bottom microtiter plates[4]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Bacterial strains of interest

  • Sterile saline (0.85% w/v)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Sterile petri dishes, test tubes, and pipettes

  • Multipipettor

  • Incubator (37°C)[4]

  • ELISA plate reader (optional, for automated reading)

Procedure:

  • Preparation of A-65281 Stock Solution:

    • Accurately weigh a precise amount of A-65281 powder.

    • Dissolve the compound in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent choice will depend on the solubility of A-65281.

    • Filter-sterilize the stock solution if necessary.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]

    • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[4]

    • Add 100 µL of the A-65281 stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[4]

    • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).[4]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12).[4]

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate with a lid to prevent evaporation and contamination.

    • Incubate the plate at 37°C for 18-24 hours in ambient air.[3][4]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of A-65281 at which there is no visible growth of the bacteria.[2]

    • The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_compound Prepare A-65281 Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate_plate Incubate Plate at 37°C for 18-24h inoculate->incubate_plate read_mic Visually Inspect for Growth and Determine MIC incubate_plate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

References

Application Notes and Protocols for A-65281 in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-65281 is an experimental isothiazoloquinolone antibiotic that functions as a bacterial DNA gyrase inhibitor.[1] This class of antibiotics interferes with DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[2] While A-65281 has demonstrated activity as a single agent, the exploration of its use in combination with other antibiotics is a critical area of research. Combination therapy can offer several advantages, including synergistic bactericidal effects, a broader spectrum of activity, and the potential to mitigate the development of antibiotic resistance.[3][4]

These application notes provide a framework for investigating the synergistic potential of A-65281 with other antibiotic classes. Due to the limited availability of specific data on A-65281 combinations, the principles and examples provided are based on the established behavior of other quinolone antibiotics, such as ciprofloxacin.[1][3][5] Researchers are encouraged to adapt these protocols for their specific experimental needs.

Potential Synergistic Combinations

Based on studies with other fluoroquinolones, the following antibiotic classes are candidates for synergistic combination studies with A-65281:

  • β-Lactams (e.g., Penicillins, Cephalosporins): Synergy between fluoroquinolones and β-lactams, particularly antipseudomonal penicillins, has been reported against Pseudomonas aeruginosa.[1][3][5] This may be due to complementary mechanisms of action, where β-lactams inhibit cell wall synthesis, potentially enhancing the intracellular penetration of quinolones.

  • Fosfomycin: The combination of fosfomycin and ciprofloxacin has shown synergy against P. aeruginosa.[1][5]

  • Rifampin: Synergy has been observed between ciprofloxacin and rifampin against Staphylococcus aureus.[1][5]

It is important to note that combinations of quinolones with aminoglycosides against P. aeruginosa have rarely shown synergy, and antagonism has been reported with chloramphenicol against E. coli.[1][3][5] Therefore, careful empirical testing is essential.

Data Presentation: Summarized Quantitative Data

The following tables present hypothetical data to illustrate how quantitative results from synergy testing can be structured. These tables are based on common metrics used in antibiotic combination studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of A-65281 and Other Antibiotics Alone and in Combination against Pseudomonas aeruginosa

AntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)Fold Decrease in MIC
A-65281 20.5 (with Piperacillin)4
Piperacillin 164 (with A-65281)4
A-65281 21 (with Ceftazidime)2
Ceftazidime 82 (with A-65281)4
A-65281 20.25 (with Fosfomycin)8
Fosfomycin 648 (with A-65281)8

Table 2: Fractional Inhibitory Concentration Index (FICI) for A-65281 Combinations against Various Pathogens

The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction between two antibiotics.[6] The formula is: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone.

PathogenAntibiotic CombinationFICIInterpretation
P. aeruginosa A-65281 + Piperacillin0.5Synergy
P. aeruginosa A-65281 + Ceftazidime0.75Additive
P. aeruginosa A-65281 + Fosfomycin0.25Synergy
S. aureus A-65281 + Rifampin0.375Synergy
E. coli A-65281 + Gentamicin1.5Indifference
E. coli A-65281 + Chloramphenicol>4Antagonism
  • Interpretation of FICI: ≤ 0.5: Synergy; > 0.5 to 4: Additive/Indifference; > 4: Antagonism.[6]

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common in vitro method to assess antibiotic synergy.[6][7]

Materials:

  • A-65281 and second antibiotic of interest

  • Appropriate solvents for each antibiotic

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare Antibiotic Stock Solutions: Prepare concentrated stock solutions of each antibiotic.

  • Prepare Antibiotic Dilutions:

    • In a 96-well plate, create serial twofold dilutions of A-65281 horizontally (e.g., across columns 1-10).

    • Create serial twofold dilutions of the second antibiotic vertically (e.g., down rows A-G).

    • Column 11 should contain only dilutions of the second antibiotic to determine its MIC.

    • Row H should contain only dilutions of A-65281 to determine its MIC.

    • Well H12 should contain only broth and inoculum as a growth control.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add the inoculum to all wells.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic that inhibits visible growth.

  • Calculate FICI: Determine the FICI for each well that shows no growth to identify synergistic combinations.

Time-Kill Curve Analysis

Time-kill assays provide information on the bactericidal or bacteriostatic activity of antibiotics over time.

Materials:

  • A-65281 and second antibiotic of interest

  • Culture tubes with appropriate broth (e.g., CAMHB)

  • Bacterial inoculum

  • Apparatus for serial dilutions and plating

Procedure:

  • Preparation: Prepare tubes with broth containing:

    • A-65281 alone (at a relevant concentration, e.g., MIC)

    • The second antibiotic alone (at a relevant concentration)

    • A combination of A-65281 and the second antibiotic

    • A growth control tube with no antibiotic

  • Inoculation: Inoculate all tubes with the bacterial suspension to a starting density of ~5 x 10^5 CFU/mL.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each tube.

  • Plating: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the viable bacterial count (CFU/mL).

  • Incubation: Incubate the plates overnight.

  • Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.[8]

Visualizations

Signaling Pathway: Potential Mechanisms of Synergy

This diagram illustrates the distinct cellular targets of DNA gyrase inhibitors (like A-65281) and β-lactam antibiotics, providing a conceptual basis for their potential synergistic interaction.

Synergy_Mechanism cluster_cell Bacterial Cell A65281 A-65281 (Quinolone) DNAGyrase DNA Gyrase A65281->DNAGyrase Inhibits BetaLactam Beta-Lactam PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits DNA_Replication DNA Replication & Transcription Blocked DNAGyrase->DNA_Replication CellWall_Synthesis Cell Wall Synthesis Inhibited PBP->CellWall_Synthesis CellDeath Synergistic Cell Death DNA_Replication->CellDeath CellWall_Synthesis->CellDeath

Caption: Potential synergistic mechanism of A-65281 and β-lactams.

Experimental Workflow: Synergy Assessment

This diagram outlines the logical flow of experiments to assess the synergistic potential of A-65281 with another antibiotic.

Experimental_Workflow Start Start: Hypothesis of Synergy Checkerboard In Vitro Screening: Checkerboard Assay Start->Checkerboard FICI_Calc Calculate FICI Checkerboard->FICI_Calc Decision Synergy (FICI <= 0.5)? FICI_Calc->Decision TimeKill Confirmation: Time-Kill Assay Decision->TimeKill Yes End_NoSynergy No Synergy or Antagonism Decision->End_NoSynergy No InVivo In Vivo Efficacy Studies (e.g., Murine Model) TimeKill->InVivo End_Synergy Synergistic Combination Identified InVivo->End_Synergy

Caption: Workflow for evaluating antibiotic synergy.

References

Application Notes and Protocols for A-65281-Induced DNA Cleavage In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of A-65281, an isothiazoloquinolone compound that functions as a topoisomerase II poison, leading to DNA cleavage. This document includes a summary of its enzymatic activity, detailed protocols for in vitro assays, and an overview of the cellular signaling pathways activated by the DNA damage it induces.

Introduction

A-65281 is an experimental antibacterial agent that also exhibits potent activity against eukaryotic topoisomerase II. By stabilizing the covalent complex between topoisomerase II and DNA, A-65281 effectively converts this essential enzyme into a cellular toxin that generates double-strand breaks in DNA. This property makes it a subject of interest for its potential as an anticancer agent. These notes are intended to guide researchers in the in vitro application of A-65281 for studying DNA cleavage and its cellular consequences.

Data Presentation: Enzymatic Activity of A-65281

A-65281 has been shown to be a potent inhibitor of both bacterial DNA gyrase and eukaryotic topoisomerase II. The following table summarizes the available quantitative data on its enzymatic activity.

Enzyme TargetAssay TypeIC50 ValueReference
DNA GyraseInhibition of Supercoiling0.1 µg/mL[1]
Calf Thymus Topoisomerase IIP4 DNA Unknotting Inhibition8 µg/mL[1]
Calf Thymus Topoisomerase IIInduction of DNA BreakageActivity observed at ≥ 4 µg/mL[1]

Experimental Protocols

Protocol 1: In Vitro DNA Cleavage Assay

This protocol is a representative method for assessing the ability of A-65281 to induce topoisomerase II-mediated DNA cleavage in vitro.

Objective: To determine the concentration-dependent effect of A-65281 on the generation of linear DNA from supercoiled plasmid DNA by topoisomerase II.

Materials:

  • Purified human topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • A-65281 (dissolved in DMSO)

  • 10x Topoisomerase II Reaction Buffer (500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

  • 10 mM ATP solution

  • Stop Solution (10% SDS, 50 mM EDTA)

  • Proteinase K (20 mg/mL)

  • 6x DNA Loading Dye (e.g., Ficoll-based with bromophenol blue)

  • Agarose

  • 1x TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

      • Nuclease-free water to a final volume of 20 µL

      • 2 µL of 10x Topoisomerase II Reaction Buffer

      • 1 µL of 10 mM ATP

      • 200 ng of supercoiled plasmid DNA

      • Varying concentrations of A-65281 (e.g., 1, 4, 8, 16, 50 µg/mL). Include a DMSO-only vehicle control.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzyme Addition:

    • Add 1-2 units of purified human topoisomerase IIα to each reaction tube.

  • Incubation:

    • Incubate the reactions at 37°C for 30 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 2 µL of Stop Solution.

    • Add 1 µL of Proteinase K (20 mg/mL) and incubate at 50°C for 30 minutes to digest the protein.

  • Agarose Gel Electrophoresis:

    • Add 4 µL of 6x DNA Loading Dye to each reaction.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Run the gel in 1x TAE or TBE buffer at a constant voltage until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • The conversion of supercoiled plasmid DNA (fastest migrating) to nicked (slower) and linear (intermediate) forms indicates DNA cleavage. An increase in the linear DNA band with increasing concentrations of A-65281 demonstrates its activity as a topoisomerase II poison.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol provides a standard method for determining the cytotoxic effects of A-65281 on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of A-65281 in a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • A-65281 (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of A-65281 in complete medium.

    • Remove the medium from the wells and add 100 µL of the A-65281 dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the A-65281 concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathways

The induction of DNA double-strand breaks by A-65281 triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).

DNA_Damage_Response cluster_sensors Damage Sensing cluster_transducers Signal Transduction cluster_effectors Cellular Outcomes A65281 A-65281 TopoII Topoisomerase II A65281->TopoII inhibits religation CleavageComplex Stabilized Cleavage Complex TopoII->CleavageComplex forms DSB DNA Double-Strand Breaks CleavageComplex->DSB leads to MRN MRN Complex DSB->MRN recruits ATM ATM Kinase MRN->ATM activates CHK2 CHK2 Kinase ATM->CHK2 phosphorylates DNARepair DNA Repair (NHEJ, HR) ATM->DNARepair p53 p53 CHK2->p53 stabilizes CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Figure 1. DNA Damage Response Pathway Induced by A-65281.
Experimental Workflow

The following diagram illustrates the workflow for the in vitro DNA cleavage assay.

DNA_Cleavage_Workflow start Start setup Set up reaction mix: - Buffer, ATP, Plasmid DNA - A-65281 (varied conc.) start->setup preincubate Pre-incubate at 37°C setup->preincubate add_enzyme Add Topoisomerase II preincubate->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate terminate Terminate with SDS/EDTA incubate->terminate digest Digest protein with Proteinase K terminate->digest load_gel Load samples on agarose gel digest->load_gel electrophoresis Run electrophoresis load_gel->electrophoresis visualize Visualize DNA under UV light electrophoresis->visualize end End visualize->end

Figure 2. Experimental Workflow for In Vitro DNA Cleavage Assay.

References

Application Note: Assessment of Cell Permeability for the Investigational Compound A-65281

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

A-65281 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. As the presumed target of A-65281 is intracellular, a thorough understanding of its ability to permeate cell membranes is critical for its development as a potential therapeutic agent. This document provides detailed protocols for assessing the cell permeability of A-65281 using two standard in vitro methods: the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiates to form tight junctions and expresses various transporters, mimicking the epithelial barrier of the small intestine.[1][2][3] This model is considered the gold standard for in vitro prediction of human oral absorption and can provide insights into both passive diffusion and active transport mechanisms.[1][2]

The PAMPA is a non-cell-based, high-throughput screening assay that predicts passive membrane permeability.[4][5][6][7] It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[4][6][7] This assay is particularly useful in the early stages of drug discovery for ranking compounds based on their passive permeability.[4][6]

Physicochemical Properties of A-65281 (Hypothetical)

For the context of this application note, we will assume the following physicochemical properties for A-65281.

PropertyValue
Molecular FormulaC₂₀H₂₅N₅O₃
Molecular Weight399.45 g/mol
LogP2.8
Water Solubility50 µg/mL

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol is designed to determine the bidirectional permeability of A-65281 across a confluent monolayer of Caco-2 cells.

Materials and Reagents:

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Non-Essential Amino Acids (NEAA)

  • 0.25% Trypsin-EDTA

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • A-65281

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability), and Digoxin (P-gp substrate)

  • Lucifer Yellow for monolayer integrity testing

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% NEAA at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer. Change the medium in both the apical and basolateral compartments every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the permeability experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for permeability studies.

    • Alternatively, perform a Lucifer Yellow permeability test. Add Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure the fluorescence in the basolateral chamber. A low passage of Lucifer Yellow (e.g., Papp < 1.0 x 10⁻⁶ cm/s) indicates a tight monolayer.

  • Permeability Assay (Bidirectional):

    • Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (HBSS with 25 mM HEPES, pH 7.4).

    • Prepare dosing solutions of A-65281 (e.g., 10 µM) and control compounds in the transport buffer.

    • Apical to Basolateral (A→B) Permeability: Add the dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Permeability: Add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm).

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber. Immediately replace the collected volume with fresh, pre-warmed transport buffer.

    • At the end of the experiment, collect samples from the donor chamber.

  • Sample Analysis:

    • Analyze the concentration of A-65281 and control compounds in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A × C₀) Where:

      • dQ/dt is the flux of the compound across the monolayer (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the compound in the donor chamber (µmol/mL).

    • Calculate the efflux ratio (ER) to assess active transport: ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 is indicative of active efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a high-throughput method to assess the passive permeability of A-65281.

Materials and Reagents:

  • PAMPA plate system (e.g., 96-well format with a donor and an acceptor plate)

  • Phosphatidylcholine in dodecane solution (or a commercially available brain lipid extract for BBB-PAMPA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • A-65281

  • Control compounds with known permeability characteristics

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Membrane Coating:

    • Coat the filter of the donor plate with the phosphatidylcholine solution and allow the solvent to evaporate, forming an artificial lipid membrane.

  • Preparation of Solutions:

    • Prepare a solution of A-65281 and control compounds in PBS (e.g., at 100 µM).

    • Fill the wells of the acceptor plate with PBS.

  • Permeability Assay:

    • Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

    • Add the compound solutions to the wells of the donor plate.

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability (Pe) in cm/s using a simplified equation or software provided by the PAMPA kit manufacturer.

Data Presentation

The following tables summarize hypothetical data for the permeability assessment of A-65281.

Table 1: Caco-2 Permeability Data for A-65281 and Control Compounds

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
A-652818.59.21.08High
Propranolol20.121.51.07High (Control)
Atenolol0.40.51.25Low (Control)
Digoxin0.25.829.0Low (P-gp Substrate Control)

Table 2: PAMPA Permeability Data for A-65281 and Control Compounds

CompoundPe (x 10⁻⁶ cm/s)Permeability Classification
A-6528110.2High
Propranolol15.8High (Control)
Atenolol0.9Low (Control)

Visualizations

G cluster_prep Cell Culture and Seeding cluster_integrity Monolayer Integrity Check cluster_assay Permeability Assay cluster_analysis Analysis culture Culture Caco-2 cells seed Seed cells onto Transwell® inserts culture->seed differentiate Differentiate for 21-25 days seed->differentiate teer Measure TEER differentiate->teer lucifer Lucifer Yellow Assay differentiate->lucifer wash Wash monolayer teer->wash lucifer->wash add_compounds Add A-65281 and controls (Apical or Basolateral) wash->add_compounds incubate Incubate at 37°C add_compounds->incubate sample Collect samples from receiver chamber incubate->sample lcms LC-MS/MS analysis sample->lcms calc Calculate Papp and Efflux Ratio lcms->calc

Caption: Caco-2 Permeability Assay Workflow.

G cluster_pathway Hypothetical Intracellular Signaling Pathway for A-65281 extracellular_ligand Extracellular Signal receptor Membrane Receptor extracellular_ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response gene_expression->cellular_response A65281 A-65281 A65281->kinase2 Inhibition

References

Troubleshooting & Optimization

A-65281 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A-65281. This guide provides troubleshooting information and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving A-65281.

Frequently Asked Questions (FAQs)

Q1: What is A-65281 and what is its mechanism of action?

A-65281 is an antibacterial isothiazoloquinolone. Its primary mechanism of action is the potent inhibition of DNA topoisomerase II. By targeting this essential enzyme, A-65281 interferes with DNA replication, transcription, and chromosome segregation, leading to the induction of DNA double-strand breaks and subsequent cellular responses. Specifically, it is a potent inhibitor of the P4-unknotting reaction mediated by topoisomerase II.

Q2: I am observing low efficacy of A-65281 in my cell-based assay. What could be the issue?

Low efficacy can stem from several factors:

  • Solubility Issues: A-65281 has limited solubility in aqueous solutions. Ensure that the compound is fully dissolved in your stock solution and that the final concentration in your cell culture medium does not exceed its solubility limit, which could lead to precipitation. Refer to the solubility data and troubleshooting guide below.

  • Cell Type and Proliferation Rate: The cytotoxic effects of topoisomerase II inhibitors are often more pronounced in rapidly dividing cells. The sensitivity of your cell line to A-65281 may vary depending on its proliferation rate and the expression level of topoisomerase II.

  • Drug Efflux: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively transport A-65281 out of the cell, reducing its intracellular concentration and efficacy.

  • Experimental Conditions: Ensure that the incubation time and concentration range are appropriate for your specific cell line and experimental goals.

Troubleshooting Guide: Solubility Issues

Problem: I am having difficulty dissolving A-65281.

A-65281 is known to have limited solubility. Below are recommended solvents and protocols to address this issue.

Solubility Data
SolventSolubilityNotes
DMSO ≥ 2.5 mg/mL (6.15 mM)[1]Prepare a concentrated stock solution in DMSO. For cell-based assays, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
Water InsolubleA-65281 is poorly soluble in aqueous solutions. Direct dissolution in water or aqueous buffers is not recommended.
Ethanol InsolubleNot a suitable solvent for creating stock solutions.
Methanol InsolubleNot a suitable solvent for creating stock solutions.

Note: The provided solubility data is based on information from suppliers. It is recommended to perform your own solubility tests for your specific experimental conditions.

Experimental Protocols for Solubilizing A-65281

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of A-65281 powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes to aid dissolution. Gentle warming (to 37°C) in a water bath can also be applied if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture

  • Thawing: Thaw a single aliquot of the A-65281 DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

  • Mixing: Mix thoroughly by gentle pipetting or inverting the tube. It is crucial to add the DMSO stock solution to the cell culture medium and not the other way around to prevent precipitation.

  • Final DMSO Concentration: Calculate the final concentration of DMSO in your working solutions and ensure it is below the tolerance level of your specific cell line (typically <0.5%). Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathways and Experimental Workflows

Downstream Signaling Pathway of Topoisomerase II Inhibition by A-65281

Inhibition of topoisomerase II by A-65281 leads to the accumulation of DNA double-strand breaks. This triggers a cascade of cellular responses, primarily the DNA Damage Response (DDR) pathway. A key sensor of cytoplasmic DNA fragments resulting from this damage is cGAS (cyclic GMP-AMP synthase), which activates the STING (stimulator of interferon genes) pathway, leading to an innate immune response.

TopoisomeraseII_Inhibition_Pathway A65281 A-65281 TopoII Topoisomerase II A65281->TopoII Inhibition DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Induction DDR DNA Damage Response (DDR) (ATM/ATR activation) DNA_DSB->DDR cGAS cGAS Activation DNA_DSB->cGAS Cell_Cycle Cell Cycle Arrest DDR->Cell_Cycle Apoptosis Apoptosis DDR->Apoptosis STING STING Activation cGAS->STING Immune_Response Innate Immune Response (Type I Interferon Production) STING->Immune_Response

Caption: Downstream effects of A-65281-mediated Topoisomerase II inhibition.

Experimental Workflow for Assessing A-65281 Efficacy

This workflow outlines the key steps for evaluating the biological activity of A-65281 in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare A-65281 Stock Solution (in DMSO) Treatment Treat Cells with A-65281 Working Solutions Prep_Stock->Treatment Prep_Cells Seed Cells Prep_Cells->Treatment Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability WB Western Blot (e.g., for p-H2AX, cleaved PARP) Treatment->WB IF Immunofluorescence (e.g., for γH2AX foci) Treatment->IF

Caption: General workflow for testing the efficacy of A-65281 in vitro.

Logical Troubleshooting Flow for Solubility Issues

If you encounter precipitation or poor solubility during your experiments, follow this troubleshooting guide.

Troubleshooting_Flow Start Start: Solubility Issue (Precipitation Observed) Check_Stock Is the stock solution clear? Start->Check_Stock Re_dissolve Re-dissolve stock: - Vortex thoroughly - Gentle warming (37°C) Check_Stock->Re_dissolve No Check_Dilution Is precipitation occurring during dilution into medium? Check_Stock->Check_Dilution Yes Re_dissolve->Check_Stock Dilution_Method Review dilution method: - Add stock to medium (not vice versa) - Ensure rapid mixing Check_Dilution->Dilution_Method Yes Check_Final_Conc Is the final concentration too high? Check_Dilution->Check_Final_Conc No Dilution_Method->Check_Final_Conc End_Fail Still Precipitates: Consider formulation with solubilizing agents (e.g., Cremophor EL) Dilution_Method->End_Fail Lower_Conc Lower the final working concentration Check_Final_Conc->Lower_Conc Yes End_Success Solution Clear: Proceed with Experiment Check_Final_Conc->End_Success No Lower_Conc->Check_Final_Conc Lower_Conc->End_Fail

Caption: Troubleshooting logic for A-65281 solubility problems.

References

Technical Support Center: Optimizing Antibacterial Assay Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the concentration of novel antibacterial compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on establishing effective experimental concentrations and troubleshooting common issues encountered during antibacterial susceptibility testing.

Due to the limited publicly available information on a specific compound designated "A-65281," this guide will provide a general framework for optimizing the concentration of a novel antibacterial agent. The principles and protocols described herein can be adapted for your specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: I am starting experiments with a new antibacterial compound. How do I determine the initial concentration range for my assays?

A1: For a novel compound, it is recommended to start with a broad concentration range to determine its potentcy. A common starting point is a serial dilution series, typically ranging from 0.01 µg/mL to 1024 µg/mL. This wide range increases the likelihood of identifying the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism in vitro.[1][2][3]

Q2: My compound is not dissolving well in the testing medium. What can I do?

A2: Solubility is a critical factor for accurate susceptibility testing. If your compound has poor solubility, consider the following:

  • Solvent Selection: While the final concentration of solvents like DMSO should be kept low (typically ≤0.5%) to avoid toxicity to the bacteria, it may be necessary for initial stock solutions.

  • pH Adjustment: The solubility of some compounds is pH-dependent. However, be cautious as altering the pH of the growth medium can affect bacterial growth and compound stability.

  • Use of Surfactants or Co-solvents: In some cases, biocompatible surfactants or co-solvents can be used to improve solubility, but their potential effects on the bacteria and the test compound must be carefully evaluated.

Q3: My MIC results are inconsistent between experiments. What are the potential causes?

A3: Inconsistent MIC results can stem from several factors:

  • Inoculum Preparation: The density of the bacterial inoculum must be standardized for each experiment, typically to a 0.5 McFarland standard.

  • Media Variability: Ensure the same type and batch of growth medium are used. Variations in media composition can affect bacterial growth and compound activity.

  • Incubation Conditions: Consistent incubation time and temperature are crucial for reproducible results.

  • Compound Stability: The stability of your compound in the assay medium over the incubation period should be considered. If the compound degrades, it may lead to erroneously high MIC values.

Q4: I am observing "skipped wells" in my microdilution assay. How should I interpret this?

A4: "Skipped wells" (growth in a well with a higher antibiotic concentration and no growth in a well with a lower concentration) can be due to contamination, improper dilution, or the "Eagle effect," where a paradoxical increase in bacterial growth is seen at higher antibiotic concentrations. Carefully review your pipetting technique and consider repeating the assay. If the issue persists, it may be a characteristic of the compound's interaction with the bacteria.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during antibacterial concentration optimization.

Data Presentation: Representative MIC Values for Common Antibiotics

The following table provides a general reference for expected MIC ranges of common antibiotics against quality control strains. This can serve as a benchmark for interpreting the potency of a novel compound.

AntibioticOrganismMIC Range (µg/mL)
AmpicillinEscherichia coli ATCC 259222 - 8
CiprofloxacinPseudomonas aeruginosa ATCC 278530.25 - 1
VancomycinStaphylococcus aureus ATCC 292130.5 - 2
ErythromycinEnterococcus faecalis ATCC 292120.25 - 1

Note: These are representative ranges and may vary based on the specific testing laboratory and conditions.

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard method for determining the MIC of a novel antibacterial compound.

Materials:

  • Novel antibacterial compound (e.g., A-65281) stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile tubes and pipettes

Procedure:

  • Prepare Serial Dilutions:

    • Create a series of two-fold dilutions of the antibacterial compound in CAMHB in a separate 96-well plate or in tubes. The final concentration range should be broad enough to capture the MIC.

  • Standardize Inoculum:

    • Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Inoculate the Plate:

    • Transfer 50 µL of each compound dilution to the corresponding wells of a new 96-well plate.

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Mandatory Visualizations

Troubleshooting_MIC_Workflow start Inconsistent MIC Results Observed check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_media Confirm Media Consistency (Type and Batch) start->check_media check_incubation Validate Incubation Conditions (Time and Temperature) start->check_incubation check_compound Assess Compound Stability & Solubility start->check_compound review_technique Review Pipetting and Dilution Technique start->review_technique repeat_assay Repeat Assay with Controls check_inoculum->repeat_assay check_media->repeat_assay check_incubation->repeat_assay check_compound->repeat_assay review_technique->repeat_assay consistent_results Consistent Results Achieved repeat_assay->consistent_results Issue Resolved troubleshoot_further Further Investigation Needed repeat_assay->troubleshoot_further Issue Persists

Caption: Workflow for troubleshooting inconsistent MIC results.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Compound inoculate Inoculate Microplate prep_compound->inoculate prep_inoculum Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no growth) incubate->read_mic

Caption: Experimental workflow for MIC determination.

References

Technical Support Center: Troubleshooting A-65281 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

Issue: Lack of scientific information regarding a compound designated "A-65281."

Our comprehensive search for scientific and technical information regarding a compound identified as "A-65281" did not yield any relevant results in the public domain. We were unable to find any data pertaining to its chemical properties, solubility, mechanism of action, or its use in experimental research, including any known issues with precipitation in cell culture or other experimental media.

The successful development of a troubleshooting guide is contingent upon the availability of foundational knowledge about the compound . Without this, we are unable to provide specific, actionable advice to address issues such as precipitation.

We recommend the following steps:

  • Verify the Compound Identifier: Please double-check the name and any associated identifiers (e.g., CAS number, catalog number) for the compound you are working with. It is possible that "A-65281" may be an internal designation, a mistyped name, or an obsolete identifier.

  • Consult the Supplier: The manufacturer or supplier of the compound is the best source of information. They should be able to provide a certificate of analysis, safety data sheet (SDS), and technical data sheet that includes solubility information and recommended handling procedures.

  • Provide More Context: If you have any additional information about A-65281, such as its chemical class, intended biological target, or the context of your experiments, this may help in identifying the compound and its properties.

Once more specific information about the compound is available, we would be pleased to assist you in developing a detailed troubleshooting guide for precipitation issues. At present, we are unable to create the requested technical support center content, including FAQs, data tables, experimental protocols, and signaling pathway diagrams, due to the lack of available information on "A-65281."

Overcoming off-target effects of A-65281 in eukaryotic cells

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: A-65281

A Note on A-65281: Information regarding a specific molecule designated "A-65281" is not available in the public domain. This technical support guide has been created using a plausible, representative model for a kinase inhibitor to address common challenges researchers face with off-target effects. The principles and protocols described here are broadly applicable to small molecule inhibitors in eukaryotic cells.

Fictional Model for A-65281:

  • Compound Name: A-65281

  • Primary Target: Kinase X (KX), a key component of a pro-survival pathway.

  • Intended Effect: Inhibition of KX to induce apoptosis in cancer cells.

  • Known Off-Target Effects:

    • Inhibition of Kinase Y (KY), involved in cell cycle progression.

    • Binding to Protein Z (PZ), affecting cytoskeletal arrangement.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for A-65281?

A: A-65281 is designed as a competitive inhibitor for the ATP-binding site of Kinase X (KX). Inhibition of KX disrupts a critical pro-survival signaling pathway, leading to the induction of apoptosis in target cells.

Q2: What are the known or potential off-target effects of A-65281?

A: Off-target effects occur when a compound interacts with unintended biological molecules.[1] For A-65281, known off-target activities include the inhibition of Kinase Y (KY), which can lead to cell cycle arrest, and binding to the non-kinase protein Protein Z (PZ), which can cause cytoskeletal rearrangement.[1][2] Such effects can complicate data interpretation and may lead to cellular toxicity.[3]

Q3: How can I determine if the phenotype I observe is due to an on-target or off-target effect?

A: A multi-faceted approach is recommended.[3] Key strategies include:

  • Dose-Response Analysis: A clear, dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Off-target effects often manifest at higher concentrations.[3]

  • Use of a Structurally Distinct Inhibitor: Employing a different inhibitor for Kinase X can help confirm if the phenotype is target-specific. If both compounds produce the same result, it's more likely an on-target effect.[1]

  • Genetic Validation: Using techniques like CRISPR/Cas9 or siRNA to knock down the primary target (Kinase X) should mimic the inhibitor's phenotype if the effect is on-target.[1][4]

  • Rescue Experiments: Transfecting cells with a mutant version of Kinase X that is resistant to A-65281 should reverse the observed phenotype, confirming an on-target mechanism.[3]

Q4: At what concentration should I use A-65281 to minimize off-target effects?

A: It is crucial to use the lowest effective concentration that elicits the desired on-target effect.[1] This is typically determined by performing a dose-response curve for the inhibition of Kinase X phosphorylation. Working at concentrations at or slightly above the IC50 for the primary target reduces the risk of engaging lower-affinity off-targets.[3]

Troubleshooting Guide

Problem / ObservationPotential CauseRecommended Solution & Rationale
Unexpectedly high cell toxicity at working concentration. The inhibitor may be engaging off-targets that regulate essential cellular processes.[3]1. Perform a Cell Viability Assay: Use a broader range of concentrations to determine the cytotoxic threshold. 2. Conduct an Off-Target Screen: A kinase profiling panel can identify unintended targets responsible for toxicity.[1] 3. Use a More Selective Inhibitor: If available, a more selective compound for Kinase X may circumvent the toxicity.[3]
Observed phenotype is a mix of apoptosis and cell cycle arrest. A-65281 is likely inhibiting both the primary target (Kinase X, inducing apoptosis) and the off-target Kinase Y (causing cell cycle arrest).1. Multiplexed Imaging/Flow Cytometry: Use assays that can simultaneously measure markers for apoptosis (e.g., Annexin V, Cleaved Caspase-3) and cell cycle phase (e.g., BrdU incorporation, Cyclin B1 levels).[2][5][6] 2. Lower Inhibitor Concentration: Titrate down the concentration of A-65281. The cell cycle arrest phenotype may diminish at lower concentrations if Kinase Y is a lower-affinity target.
Cells exhibit unusual morphological changes (e.g., rounding, abnormal spreading). The inhibitor is likely interacting with its off-target, Protein Z, which is involved in cytoskeletal arrangement.[7]1. Immunofluorescence Staining: Stain for key cytoskeletal components like F-actin (using Phalloidin) and microtubules (using anti-tubulin antibodies) to visualize specific changes.[2] 2. Use Structurally Different Inhibitors: Test other Kinase X inhibitors to see if the morphological changes are specific to the chemical scaffold of A-65281.[1]
In-cell results do not match in-vitro biochemical assay potency. Discrepancies can arise due to factors like cell permeability, inhibitor stability, or high intracellular ATP concentrations competing with the inhibitor.[8]1. Cellular Thermal Shift Assay (CETSA): This method confirms direct target engagement in a cellular environment by measuring protein stabilization upon drug binding.[3] 2. Evaluate Intracellular ATP Levels: High ATP in cells can reduce the apparent potency of ATP-competitive inhibitors compared to in-vitro assays, which often use lower ATP concentrations.[8][9]

Data Presentation

Table 1: Selectivity Profile of A-65281 This table illustrates how to present quantitative data from a kinase profiling study to compare the potency of A-65281 against its intended target and key off-targets.

TargetTarget ClassIC50 (nM)Comments
Kinase X Primary Target 15 High potency against intended target.
Kinase YOff-Target25016.7-fold less potent than against Kinase X. May contribute to cell cycle effects at higher concentrations.
Protein ZOff-Target120080-fold less potent. Morphological effects likely only at concentrations >1 µM.
Kinase AControl>10,000No significant inhibition.
Kinase BControl>10,000No significant inhibition.

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Phenotypes using multiplexed Flow Cytometry

Objective: To simultaneously quantify apoptosis and cell cycle arrest in cells treated with A-65281.

Methodology:

  • Cell Preparation: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of A-65281 concentrations (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM) for 24 hours. Include a vehicle control (DMSO).

  • BrdU Labeling: Two hours before harvesting, add Bromodeoxyuridine (BrdU) to the culture medium to a final concentration of 10 µM to label cells undergoing DNA synthesis (S-phase).[10]

  • Harvest and Fixation: Harvest cells, wash with PBS, and fix using a fixation/permeabilization kit according to the manufacturer's protocol.

  • Staining for Apoptosis: Resuspend cells in a staining buffer containing an anti-cleaved Caspase-3 antibody (conjugated to a fluorophore like Alexa Fluor 488) and incubate for 30 minutes.

  • Staining for Cell Cycle:

    • Treat cells with DNase to expose the incorporated BrdU.

    • Wash and resuspend cells in a staining buffer containing an anti-BrdU antibody (conjugated to a different fluorophore, e.g., PE).

    • Add a DNA content dye (e.g., 7-AAD) to the final suspension.[6]

  • Flow Cytometry Analysis: Acquire data on a flow cytometer.

    • Gate on single cells.

    • Analyze cleaved Caspase-3 signal to quantify apoptotic cells.

    • Analyze BrdU vs. 7-AAD to profile cell cycle distribution (G1, S, G2/M phases).[6]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that A-65281 directly binds to and stabilizes Kinase X in intact cells.

Methodology:

  • Cell Treatment: Treat two separate flasks of cultured cells, one with a high concentration of A-65281 (e.g., 10 µM) and one with a vehicle control (DMSO), for 1 hour.

  • Harvest and Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer.

  • Heating: Aliquot the cell lysates into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[3]

  • Protein Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.[3]

  • Sample Preparation for Western Blot: Collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample.

  • Western Blotting:

    • Load equal amounts of protein from each temperature point and treatment condition onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Kinase X.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.[11]

  • Analysis: In the A-65281-treated samples, Kinase X should remain soluble at higher temperatures compared to the vehicle control, indicating stabilization due to drug binding.[3]

Visualizations

cluster_pathway A-65281 Signaling & Off-Target Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways A65281 A-65281 KX Kinase X A65281->KX Inhibits (High Affinity) KY Kinase Y A65281->KY Inhibits (Low Affinity) PZ Protein Z A65281->PZ Binds (Low Affinity) Survival Pro-Survival Signal KX->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibits CellCycle Cell Cycle Arrest KY->CellCycle Morphology Morphology Change PZ->Morphology

Caption: A-65281 inhibits its primary target, Kinase X, leading to apoptosis. At higher concentrations, it can also inhibit off-targets Kinase Y and Protein Z, causing cell cycle arrest and morphological changes, respectively.

cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed Q1 Does phenotype correlate with KX IC50? Start->Q1 A1_Yes Likely On-Target Q1->A1_Yes Yes A1_No Potential Off-Target Effect Q1->A1_No No Q2 Does a structurally different KX inhibitor cause the same phenotype? A1_Yes->Q2 A2_Yes Confirmed On-Target Q2->A2_Yes Yes A2_No Likely Off-Target of A-65281 Q2->A2_No No Q3 Does genetic knockdown of KX replicate the phenotype? A1_No->Q3 A3_Yes Confirmed On-Target Q3->A3_Yes Yes A3_No Likely Off-Target of A-65281 Q3->A3_No No

Caption: A logical workflow to determine if an observed cellular phenotype is an on-target or off-target effect of the inhibitor A-65281.

cluster_logical Problem-Solution Relationship Problem Problem Unexpected Cell Toxicity Cause1 Potential Cause 1 On-Target Toxicity Problem->Cause1 Cause2 Potential Cause 2 Off-Target Toxicity Problem->Cause2 Solution1 Solution Validate with genetic knockdown of target Cause1->Solution1 Solution2 Solution Perform broad kinase panel screen Cause2->Solution2 Solution3 Solution Use structurally unrelated inhibitor Cause2->Solution3

Caption: Relationship between the problem of unexpected toxicity and the potential causes and experimental solutions to identify the source.

References

A-65281 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with A-65281.

Frequently Asked Questions (FAQs)

Q1: What is A-65281 and what is its primary mechanism of action?

A-65281 is an experimental isothiazoloquinolone antibacterial agent. Its primary mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair in bacteria. Additionally, A-65281 has been shown to exhibit activity against eukaryotic topoisomerase II, inducing DNA breakage.[1]

Q2: What are the potential applications of A-65281 in research?

A-65281 is primarily of interest for its antibacterial properties. In a research setting, it can be used to study bacterial DNA replication and as a reference compound for the development of new antibacterial agents. Its activity against eukaryotic topoisomerase II also makes it a tool for studying the function of this enzyme and for investigating potential anticancer properties, though its development was discontinued.[1]

Q3: What is the solubility and recommended solvent for A-65281?

The solubility of A-65281 can vary depending on the specific salt form and purity. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation. Always consult the manufacturer's product data sheet for specific solubility information.

Q4: What are the recommended storage conditions for A-65281?

A-65281 should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no antibacterial activity Compound degradation: Improper storage or handling.Ensure the compound is stored correctly at -20°C and protected from light. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.
Inappropriate bacterial strain: The target bacterium may not have a susceptible DNA gyrase.Verify the bacterial strain's sensitivity to quinolone antibiotics. Use a known sensitive control strain.
Incorrect assay conditions: Suboptimal pH, temperature, or incubation time.Optimize assay parameters according to established protocols for antibacterial susceptibility testing (e.g., CLSI guidelines).
High background or off-target effects in cell-based assays Eukaryotic topoisomerase II inhibition: A-65281 is known to inhibit eukaryotic topoisomerase II.[1]Be aware of this dual activity. Use appropriate controls, such as cell lines with known resistance to topoisomerase II inhibitors. Consider using lower concentrations of A-65281.
Compound precipitation: Poor solubility in the final assay medium.Ensure the final concentration of DMSO is low (typically <0.5%) and that the compound remains in solution. Perform a solubility test in the final medium.
Variability in IC50 values between experiments Inconsistent cell density or bacterial inoculum: Variations in starting cell number or bacterial concentration.Standardize cell seeding density or bacterial inoculum size for all experiments.
Differences in reagent lots: Variability in media, serum, or other reagents.Use the same lot of reagents for a set of comparative experiments. Qualify new lots of critical reagents.
Assay timing and readout: Inconsistent incubation times or variations in the method of assessing cell viability or bacterial growth.Strictly adhere to the established protocol for incubation times and use a consistent and validated method for endpoint measurement.

Quantitative Data Summary

The following table summarizes the inhibitory activity of A-65281 against calf thymus topoisomerase II in different assays.

Assay Type Target Enzyme Reported Activity Reference
P4 DNA UnknottingCalf Thymus Topoisomerase II50% inhibitory concentration (IC50) of 8 to 25 µg/mL[1]
DNA Breakage (pBR322 substrate)Calf Thymus Topoisomerase IIDNA breakage evident at concentrations as low as 4 µg/mL[1]

Experimental Protocols

1. DNA Gyrase Inhibition Assay (Supercoiling Assay)

Objective: To determine the inhibitory effect of A-65281 on the supercoiling activity of bacterial DNA gyrase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, ATP, and reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT).

  • Compound Addition: Add varying concentrations of A-65281 (dissolved in DMSO) to the reaction mixture. Include a positive control (e.g., ciprofloxacin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Quantification: Quantify the amount of supercoiled DNA in each lane to determine the IC50 value of A-65281.

2. Eukaryotic Topoisomerase II-mediated DNA Cleavage Assay

Objective: To assess the ability of A-65281 to induce DNA cleavage by eukaryotic topoisomerase II.

Methodology:

  • DNA Labeling: End-label a linearized plasmid DNA (e.g., pBR322) with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

  • Reaction Mixture: Prepare a reaction mixture containing the labeled DNA, purified eukaryotic topoisomerase II (e.g., from calf thymus), ATP, and reaction buffer.

  • Compound Addition: Add different concentrations of A-65281. Include a known topoisomerase II poison (e.g., etoposide or teniposide) as a positive control and a DMSO vehicle control.

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Protein Denaturation: Stop the reaction and denature the protein by adding SDS and proteinase K.

  • Analysis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

  • Visualization: Visualize the DNA cleavage products by autoradiography or fluorescence imaging. Increased cleavage indicates the compound's ability to stabilize the topoisomerase II-DNA cleavage complex.

Signaling Pathways and Workflows

A65281_Mechanism_of_Action A-65281 Mechanism of Action cluster_bacterial Bacterial Cell cluster_eukaryotic Eukaryotic Cell A65281 A-65281 DNAGyrase DNA Gyrase (Topoisomerase II) A65281->DNAGyrase Inhibits TopoII Topoisomerase II A65281->TopoII Stabilizes SupercoiledDNA Supercoiled DNA DNAGyrase->SupercoiledDNA Introduces supercoils ReplicationFork Replication Fork DNAGyrase->ReplicationFork Relieves torsional stress RelaxedDNA_b Relaxed DNA RelaxedDNA_b->DNAGyrase DNA_Replication_b DNA Replication ReplicationFork->DNA_Replication_b CellDeath_b Bacterial Cell Death DNA_Replication_b->CellDeath_b Inhibition leads to DNA_e DNA TopoII->DNA_e CleavageComplex Cleavage Complex (DNA breaks) TopoII->CleavageComplex Apoptosis Apoptosis CleavageComplex->Apoptosis Accumulation leads to Experimental_Workflow_DNA_Cleavage_Assay Workflow for Topoisomerase II DNA Cleavage Assay Start Start: Labeled Plasmid DNA + Topoisomerase II AddCompound Add A-65281 (or controls) Start->AddCompound Incubate Incubate at 37°C AddCompound->Incubate StopReaction Stop Reaction (SDS, Proteinase K) Incubate->StopReaction Electrophoresis Denaturing PAGE StopReaction->Electrophoresis Visualize Visualize DNA Fragments (Autoradiography/Fluorescence) Electrophoresis->Visualize Analyze Analyze Cleavage Pattern Visualize->Analyze

References

Technical Support Center: Improving the Selectivity of A-65281 for Bacterial Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to improve the selectivity of the experimental compound A-65281 for bacterial gyrase.

Frequently Asked Questions (FAQs)

Q1: What is A-65281 and what are its known targets?

A-65281 is an experimental isothiazoloquinolone antibacterial agent. It is known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. However, published data indicates that A-65281 also exhibits inhibitory activity against eukaryotic topoisomerase II, which can lead to off-target effects and potential cytotoxicity in mammalian cells. This lack of selectivity is a key challenge in its development as a therapeutic agent.

Q2: Why is selectivity for bacterial gyrase over eukaryotic topoisomerase II important?

Selective inhibition of bacterial gyrase is crucial for the safety and efficacy of an antibacterial agent. Eukaryotic topoisomerase II performs a similar function to bacterial gyrase in mammalian cells. Inhibition of this enzyme can lead to DNA damage in healthy host cells, resulting in significant toxicity and undesirable side effects. Therefore, a high degree of selectivity is required to ensure that the compound primarily targets the bacterial enzyme, minimizing harm to the host.

Q3: What are the primary and secondary targets of quinolone antibiotics in bacteria?

In Gram-negative bacteria, such as Escherichia coli, the primary target of most quinolones is DNA gyrase. In Gram-positive bacteria, such as Staphylococcus aureus, the primary target is often topoisomerase IV.[1] However, this can vary depending on the specific quinolone and bacterial species.[2][3] Dual targeting of both enzymes is a strategy employed by some newer quinolones to enhance potency and reduce the likelihood of resistance.[4]

Q4: My in vitro experiments show A-65281 has poor activity against my bacterial strain. What are the possible reasons?

Several factors could contribute to the poor apparent activity of A-65281 in your experiments:

  • Bacterial Resistance: The bacterial strain you are using may possess resistance mechanisms. Common mechanisms include:

    • Target-mediated resistance: Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA or parC genes (encoding subunits of gyrase and topoisomerase IV, respectively) can reduce the binding affinity of the inhibitor.[4]

    • Efflux pumps: The bacteria may actively transport the compound out of the cell, preventing it from reaching its target.

    • Plasmid-mediated resistance: Acquisition of plasmids carrying resistance genes, such as those encoding Qnr proteins that protect gyrase from quinolone binding.

  • Assay Conditions: The experimental conditions of your assay may not be optimal. Factors such as buffer composition, pH, and ATP concentration can influence enzyme activity and inhibitor potency.

  • Compound Stability: Ensure that your stock of A-65281 is stable and has not degraded.

Troubleshooting Guide

Problem 1: Low Selectivity - A-65281 inhibits both bacterial gyrase and eukaryotic topoisomerase II.

Possible Cause: The chemical structure of A-65281 allows it to bind to the active site of both enzymes.

Troubleshooting Steps:

  • Confirm Dual Inhibition: Perform parallel assays to quantify the inhibitory activity (IC50) of A-65281 against both your target bacterial gyrase and a commercially available eukaryotic topoisomerase II (e.g., human topoisomerase IIα).

  • Structural Modification: Consider synthesizing or obtaining analogs of A-65281 with modifications aimed at improving selectivity. Structure-activity relationship (SAR) studies on other quinolones have shown that modifications at specific positions can influence selectivity. For example, substitutions at the C-7 and N-1 positions of the quinolone ring have been shown to modulate activity and selectivity.

  • Utilize a Gyrase-Specific Assay: For initial screening of analogs, employ an assay that is more specific to the unique function of bacterial gyrase, such as a DNA supercoiling assay.

Problem 2: Inconsistent IC50 values for A-65281 in gyrase inhibition assays.

Possible Cause 1: Variability in Enzyme Activity.

Troubleshooting Steps:

  • Standardize Enzyme Preparations: Ensure that your gyrase preparations are consistent in terms of purity and activity. If preparing the enzyme in-house, run a quality control check (e.g., SDS-PAGE and a standard activity assay) for each batch.

  • Optimize Assay Conditions: Re-evaluate and standardize your assay buffer, ATP concentration, and incubation times. Refer to the detailed experimental protocols below.

  • Include a Positive Control: Always include a known gyrase inhibitor with a well-established IC50 (e.g., ciprofloxacin or novobiocin) in your experiments to benchmark your results.

Possible Cause 2: Compound Precipitation.

Troubleshooting Steps:

  • Check Solubility: Determine the solubility of A-65281 in your assay buffer. If it is precipitating at the tested concentrations, consider using a co-solvent like DMSO (ensure the final concentration does not inhibit the enzyme).

  • Visual Inspection: Visually inspect your assay tubes or plates for any signs of precipitation before and after the incubation period.

Data Presentation

The following table provides representative IC50 values for different quinolones against DNA gyrase and topoisomerase IV from E. coli and S. aureus. This data illustrates the concept of selectivity. Note: Specific IC50 values for A-65281 are not publicly available and would need to be determined experimentally.

CompoundTarget EnzymeOrganismIC50 (µg/mL)Reference
CiprofloxacinDNA GyraseE. coli0.1 - 0.5[5]
Topoisomerase IVE. coli1.0 - 5.0[5]
DNA GyraseS. aureus4.0 - 8.0[6]
Topoisomerase IVS. aureus0.5 - 2.5[6]
LevofloxacinDNA GyraseS. aureus>100[6]
Topoisomerase IVS. aureus2.3[6]
MoxifloxacinDNA GyraseS. aureus~1.25[7]
Topoisomerase IVS. aureus~1.25-2.5[7]
GemifloxacinDNA GyraseS. aureus0.31[7]
Topoisomerase IVS. aureus0.25[7]

Experimental Protocols

Protocol 1: DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. Inhibition of this activity is a measure of the compound's potency against gyrase.

Materials:

  • Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • 10x Gyrase Assay Buffer (e.g., 350 mM Tris-HCl pH 7.5, 240 mM KCl, 40 mM MgCl2, 20 mM DTT, 18 mM spermidine, 10 mM ATP, 65% (w/v) glycerol, 1 mg/mL albumin)

  • A-65281 and control inhibitors (e.g., ciprofloxacin) dissolved in DMSO

  • Sterile deionized water

  • Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

    • 2 µL of 10x Gyrase Assay Buffer

    • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

    • 1 µL of A-65281 or control inhibitor at various concentrations (or DMSO for the no-inhibitor control)

    • x µL of sterile deionized water to bring the volume to 19 µL

  • Add 1 µL of purified DNA gyrase to each reaction tube.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reactions by adding 5 µL of stop solution/loading dye.

  • Load the samples onto a 1% agarose gel in TAE buffer.

  • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Analyze the results: The relaxed plasmid will run as a single band, while the supercoiled plasmid will run as a faster-migrating series of bands. The concentration of A-65281 that inhibits 50% of the supercoiling activity is the IC50.

Protocol 2: Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate interlinked DNA circles (catenanes), typically from kinetoplast DNA (kDNA).

Materials:

  • Purified bacterial topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase IV Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M Potassium Glutamate, 100 mM MgCl2, 100 mM DTT, 10 mM ATP, 500 µg/mL albumin)

  • A-65281 and control inhibitors

  • Other materials as in the gyrase supercoiling assay

Procedure:

  • Prepare reaction mixtures similarly to the gyrase assay, substituting topoisomerase IV and its specific buffer, and using kDNA as the substrate.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction and run the samples on a 1% agarose gel.

  • Analyze the results: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The IC50 is the concentration of A-65281 that inhibits 50% of the decatenation activity.[4]

Protocol 3: DNA Cleavage Assay

This assay determines if A-65281 acts as a "poison" by stabilizing the covalent complex between gyrase and DNA, leading to DNA breaks.

Materials:

  • Supercoiled plasmid DNA

  • Purified bacterial DNA gyrase

  • A-65281

  • Reaction buffer without ATP

  • Proteinase K

  • SDS

Procedure:

  • Set up reactions with gyrase, supercoiled plasmid DNA, and varying concentrations of A-65281 in a buffer lacking ATP.

  • Incubate at 37°C for 30 minutes.

  • Add SDS to a final concentration of 1% to denature the enzyme and trap the cleavage complex.

  • Add proteinase K to digest the gyrase.

  • Incubate at 50°C for 1 hour.

  • Analyze the DNA by agarose gel electrophoresis.

  • Analyze the results: The appearance of a linear DNA band indicates double-stranded breaks, confirming that A-65281 stabilizes the cleavage complex.

Visualizations

Gyrase_Inhibition_Pathway cluster_bacterium Bacterial Cell A65281_ext A-65281 (extracellular) A65281_int A-65281 (intracellular) A65281_ext->A65281_int Uptake Gyrase DNA Gyrase A65281_int->Gyrase Inhibition DNA_supercoiled Supercoiled DNA Gyrase->DNA_supercoiled Supercoiling Cleavage_Complex Gyrase-DNA Cleavage Complex Gyrase->Cleavage_Complex DNA_relaxed Relaxed DNA DNA_relaxed->Gyrase DSB Double-Strand Breaks Cleavage_Complex->DSB Stabilization by A-65281 Replication_Fork Replication Fork Stalling DSB->Replication_Fork Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death

Caption: Mechanism of A-65281 action on bacterial DNA gyrase.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Enzyme Prepare/Purchase Purified Enzyme Setup_Reaction Set up Reaction Mixtures Prep_Enzyme->Setup_Reaction Prep_DNA Prepare Relaxed Plasmid DNA Prep_DNA->Setup_Reaction Prep_Compound Prepare A-65281 Serial Dilutions Prep_Compound->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain and Visualize Gel Gel_Electrophoresis->Visualize Determine_IC50 Determine IC50 Visualize->Determine_IC50

Caption: General workflow for in vitro gyrase/topoisomerase inhibition assays.

References

Technical Support Center: Cytotoxicity of Compound X (e.g., A-65281) in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Compound X (e.g., A-65281) in mammalian cell line-based cytotoxicity and cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for Compound X?

A1: While the precise mechanism is under investigation, Compound X is hypothesized to induce cytotoxicity by interfering with critical cellular processes, potentially leading to apoptosis or cell cycle arrest. The exact signaling pathways may vary depending on the cell line and experimental conditions.

Q2: Is cytotoxicity an expected outcome when using Compound X?

A2: Yes, cytotoxicity is an anticipated outcome, particularly in rapidly dividing cell lines. However, the degree of cytotoxicity can differ significantly between cell lines. Unexpectedly high toxicity in non-target or control cells should be investigated.

Q3: How should I interpret the IC50 value of Compound X?

A3: The IC50 (Inhibitory Concentration 50) value represents the concentration of Compound X required to inhibit 50% of a biological process, such as cell proliferation or viability, compared to an untreated control.[1][2] A lower IC50 value indicates higher potency in inducing cytotoxicity.[3] It's important to note that the IC50 value can be influenced by factors such as the cell line used, seeding density, and the duration of the assay.[4]

Q4: Can I distinguish between cytotoxic and cytostatic effects with a standard viability assay like MTT?

A4: A standard MTT assay primarily measures metabolic activity, which reflects cell viability and proliferation. A reduction in the signal can indicate either cell death (cytotoxicity) or an inhibition of cell growth (cytostatic effect).[5] To distinguish between these, it is recommended to use complementary assays, such as a direct measure of cell death (e.g., LDH assay for membrane integrity) or cell counting over time.

Troubleshooting Guide

Issue 1: High variability in results between replicate wells.

  • Possible Cause: Uneven cell seeding.

    • Troubleshooting Tip: Ensure a single-cell suspension before plating and mix the cell suspension between pipetting to prevent settling. Visually inspect the plate under a microscope after seeding to confirm even distribution.

  • Possible Cause: Edge effects in multi-well plates. Evaporation from the outer wells can concentrate media components and the test compound.

    • Troubleshooting Tip: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or sterile water to maintain humidity.[6]

  • Possible Cause: Bubbles in the wells.

    • Troubleshooting Tip: Bubbles can interfere with absorbance readings. Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can sometimes be removed by gently tapping the plate or using a sterile pipette tip.[7]

Issue 2: Low absorbance values or weak signal in all wells, including controls.

  • Possible Cause: Low cell number or poor cell health.

    • Troubleshooting Tip: Ensure that cells are in the logarithmic growth phase and have high viability before seeding. Optimize the seeding density for your specific cell line and the duration of the assay.

  • Possible Cause: Reagent issues.

    • Troubleshooting Tip: Ensure that all assay reagents are properly stored and are not expired. Prepare fresh solutions as recommended by the manufacturer.

Issue 3: High background signal in the negative control wells.

  • Possible Cause: Contamination of cell cultures.

    • Troubleshooting Tip: Regularly check cell cultures for signs of microbial contamination (e.g., bacteria, yeast, or mycoplasma). Use aseptic techniques and periodically test your cell lines for mycoplasma.

  • Possible Cause: Interference from the test compound or solvent.

    • Troubleshooting Tip: Run a cell-free control with Compound X and the assay reagents to check for any direct chemical interactions that might produce a signal.[6] Also, ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%).[6]

Data Presentation

Table 1: Hypothetical IC50 Values of Compound X in Various Mammalian Cell Lines
Cell LineTissue of OriginIC50 (µM) after 48h Treatment
HeLaHuman Cervical Cancer5.2
A549Human Lung Cancer12.8
MCF-7Human Breast Cancer8.1
HepG2Human Liver Cancer25.5
NIH-3T3Mouse Embryonic Fibroblast> 50

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of Compound X using the MTT Assay

This protocol outlines the steps to assess the cytotoxic effect of Compound X on a chosen mammalian cell line.[8][9]

Materials:

  • Target mammalian cell line

  • Complete cell culture medium

  • Compound X

  • DMSO (or other suitable solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of Compound X in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound X.

    • Include vehicle-only controls (medium with the same concentration of solvent) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of Compound X using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the log of the Compound X concentration to determine the IC50 value.

Mandatory Visualizations

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation Death_Receptor->DISC Procaspase_8 Procaspase-8 DISC->Procaspase_8 Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Caspase_3 Executioner Caspase-3 Caspase_8->Caspase_3 Compound_X Compound X (Stress Signal) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Compound_X->Bcl2_Family Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2_Family->Mitochondrion Apoptosome Apoptosome (Apaf-1, Cyto c, Procaspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Apoptosome->Caspase_9 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Generalized apoptosis signaling pathways induced by a cytotoxic compound.

Cytotoxicity_Workflow Cell_Culture 1. Maintain Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Incubation_1 3. Incubate (24h) Cell_Seeding->Incubation_1 Compound_Treatment 4. Treat with Compound X (Serial Dilutions) Incubation_1->Compound_Treatment Incubation_2 5. Incubate (24-72h) Compound_Treatment->Incubation_2 Viability_Assay 6. Perform Viability Assay (e.g., MTT, LDH) Incubation_2->Viability_Assay Data_Acquisition 7. Read Plate (Absorbance/Fluorescence) Viability_Assay->Data_Acquisition Data_Analysis 8. Analyze Data (Calculate % Viability, IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing the cytotoxicity of a compound.

References

Technical Support Center: A-65281 Assay Interference and Artifact Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-65281. The information is designed to help identify and resolve potential assay interference and artifacts, ensuring the generation of accurate and reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for A-65281?

A-65281 is an experimental isothiazoloquinolone that functions as a bacterial DNA gyrase inhibitor with an IC50 of 0.1 µg/mL.[1][2] It also exhibits activity against eukaryotic topoisomerase II, inducing DNA breakage.[3] This dual activity is a critical consideration in assay design and data interpretation.

Q2: I am seeing conflicting information about A-65281, with some sources labeling it an "EP4 receptor antagonist." Which is correct?

This is a crucial point of clarification. The compound identified as a potent and selective EP4 receptor antagonist is often referred to as "EP4 receptor antagonist 1" by several chemical suppliers and is a distinct molecule from A-65281.[4][5][6][7] A-65281's primary characterized activity is the inhibition of DNA gyrase and interference with topoisomerase II function.[1][2][3] It is essential to ensure you are working with the correct compound and referencing the appropriate mechanism of action.

Q3: What are the most common in vitro assays used to characterize A-65281?

Common in vitro assays for A-65281 and similar topoisomerase II inhibitors include:

  • DNA Unknotting/Supercoiling Assays: To measure the inhibition of topoisomerase II's catalytic activity.

  • DNA Cleavage/Breakage Assays: To detect the formation of cleavable complexes, a hallmark of topoisomerase poisons.

  • Cell-Based Proliferation/Cytotoxicity Assays: To determine the compound's effect on cancer cell line viability.

  • Bacterial Growth Inhibition Assays: To assess its efficacy as an antibacterial agent by targeting DNA gyrase.

Q4: What are potential sources of artifacts when working with A-65281?

Potential artifacts can arise from:

  • Off-target effects: Due to its activity against both bacterial DNA gyrase and eukaryotic topoisomerase II, effects observed in cellular assays may not be solely attributable to one target.

  • Compound precipitation: A-65281's solubility characteristics may lead to precipitation in aqueous assay buffers, especially when diluting from a DMSO stock. This can result in inconsistent concentrations and erroneous data.[8][9][10]

  • Interference with assay readout: The chemical structure of A-65281 may interfere with certain detection methods, such as fluorescence or luminescence-based assays.

Q5: How can I minimize variability in my A-65281 experiments?

To minimize variability:

  • Ensure complete solubilization: Prepare fresh stock solutions in a suitable solvent like DMSO and be mindful of potential precipitation upon dilution into aqueous buffers.[8][9][10]

  • Use appropriate controls: Include vehicle controls (e.g., DMSO) at the same final concentration as the test compound. For mechanism-of-action studies, consider using known topoisomerase II inhibitors or poisons as positive controls.

  • Validate your cell line: If using cell-based assays, ensure your chosen cell line expresses the target enzyme at sufficient levels.

  • Maintain consistent experimental conditions: Factors such as cell passage number, seeding density, and incubation times should be kept consistent between experiments.

Quantitative Data Summary

The following tables summarize the available quantitative data for A-65281 and the distinct compound, "EP4 receptor antagonist 1," for clarity.

Table 1: Potency and Selectivity of A-65281

Target/AssaySpecies/Cell LineIC50Reference(s)
DNA Gyrase InhibitionBacterial0.1 µg/mL[1][2]
P4 DNA UnknottingCalf Thymus Topoisomerase II8 µg/mL[1]

Table 2: Potency and Selectivity of EP4 Receptor Antagonist 1 (for clarification)

Target/AssaySpecies/Cell LineIC50/KiReference(s)
EP4 Receptor (Calcium Flux Assay)Human (CHO-Gα16 cells)6.1 nM[4][6]
EP4 Receptor (cAMP Accumulation)Human (HEK293 cells)18.7 nM[4][5]
EP4 Receptor (β-arrestin Recruitment)Human (HEK293 cells)0.4 nM[4][5]
EP1, EP2, EP3 ReceptorsHuman>10 µM[4][5][6]

Experimental Protocols

1. DNA Topoisomerase II Unknotting Assay (Generalized Protocol)

This assay measures the ability of a compound to inhibit the topoisomerase II-mediated unknotting of P4 bacteriophage DNA.

  • Materials:

    • Human Topoisomerase II alpha

    • Knotted P4 DNA substrate

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL BSA)

    • ATP

    • A-65281 dissolved in DMSO

    • DNA Loading Dye

    • Agarose gel

    • Ethidium bromide or other DNA stain

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, knotted P4 DNA, and varying concentrations of A-65281 (or vehicle control).

    • Pre-incubate the reactions at 37°C for 10 minutes.

    • Initiate the reaction by adding human Topoisomerase II alpha and ATP.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding DNA loading dye containing SDS and proteinase K.

    • Resolve the DNA topoisomers on an agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Quantify the amount of unknotted DNA in each lane to determine the IC50 value.

2. Cell-Based Cytotoxicity Assay (Generalized Protocol)

This protocol assesses the effect of A-65281 on the viability of a cancer cell line.

  • Materials:

    • Cancer cell line (e.g., HeLa, HCT116)

    • Complete cell culture medium

    • A-65281 dissolved in DMSO

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of A-65281 in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Replace the medium in the wells with the medium containing the different concentrations of A-65281 or vehicle control.

    • Incubate the plate for a specified period (e.g., 48-72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

DNA_Gyrase_Topoisomerase_II_Pathway cluster_replication DNA Replication & Transcription cluster_enzymes Enzyme Action Relaxed_DNA Relaxed/Positively Supercoiled DNA DNA_Gyrase DNA Gyrase (Bacteria) Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Negatively_Supercoiled_DNA Negatively Supercoiled DNA Replication_Fork Replication Fork Negatively_Supercoiled_DNA->Replication_Fork Facilitates unwinding Tangled_DNA Tangled Daughter Chromosomes Replication_Fork->Tangled_DNA Topo_II Topoisomerase II (Eukaryotes) Tangled_DNA->Topo_II Decatenation Separated_DNA Separated Daughter Chromosomes DNA_Gyrase->Negatively_Supercoiled_DNA Topo_II->Separated_DNA A65281 A-65281 A65281->DNA_Gyrase Inhibition A65281->Topo_II Induces DNA breaks

Caption: Mechanism of action of A-65281 on DNA gyrase and topoisomerase II.

Troubleshooting_Workflow Start Inconsistent/Unexpected Assay Results with A-65281 Check_Compound Verify Compound Identity & Purity (A-65281 vs. EP4 antagonist) Start->Check_Compound Check_Solubility Assess Compound Solubility in Assay Buffer Check_Compound->Check_Solubility Precipitation Precipitation Observed? Check_Solubility->Precipitation Optimize_Solvent Optimize Solvent/Dilution Strategy (e.g., different co-solvent, sonication) Precipitation->Optimize_Solvent Yes Check_Assay_Setup Review Assay Protocol and Controls Precipitation->Check_Assay_Setup No Optimize_Solvent->Check_Assay_Setup Controls_OK Controls Behaving as Expected? Check_Assay_Setup->Controls_OK Troubleshoot_Assay Troubleshoot General Assay Components (Reagents, Cells, Instrument) Controls_OK->Troubleshoot_Assay No Investigate_Off_Target Consider Off-Target Effects or Assay Interference Controls_OK->Investigate_Off_Target Yes Troubleshoot_Assay->Check_Assay_Setup Interference_Assay Perform Counter-Screen or Orthogonal Assay Investigate_Off_Target->Interference_Assay Data_Interpretation Interpret Data in Context of Dual Topo II/Gyrase Activity Interference_Assay->Data_Interpretation End Reliable Data Data_Interpretation->End

Caption: Troubleshooting workflow for A-65281 assay artifacts.

References

Validation & Comparative

A-65281 vs. Ciprofloxacin: A Comparative Analysis of their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibacterial drug discovery, understanding the precise mechanism of action is paramount for the development of effective and safe therapeutics. This guide provides a detailed comparison of A-65281, an experimental isothiazoloquinolone, and ciprofloxacin, a widely used fluoroquinolone antibiotic. The focus of this comparison is on their molecular targets and the experimental data supporting their mechanisms of action.

Executive Summary

Comparison of Mechanistic Data

The following table summarizes the available quantitative data on the inhibitory activities of A-65281 and ciprofloxacin against their primary molecular targets.

ParameterA-65281CiprofloxacinReference
Primary Bacterial Target(s) DNA GyraseDNA Gyrase and Topoisomerase IV[1][2][3][4][5]
IC50 for DNA Gyrase Inhibition 0.1 µg/mLVaries by species (typically in the low µg/mL range)[2]
IC50 for P4 DNA Unknotting (Calf Thymus Topoisomerase II) 8 µg/mLData not available in the same assay[2]
Induction of DNA Breakage (Calf Thymus Topoisomerase II) Yes, at concentrations as low as 4 µg/mLNot a primary mechanism against eukaryotic enzymes[1]

Mechanism of Action Signaling Pathways

The following diagrams illustrate the mechanisms of action for both A-65281 and ciprofloxacin, highlighting their interaction with bacterial DNA replication machinery.

A-65281_Mechanism_of_Action Mechanism of Action of A-65281 A65281 A-65281 DNAGyrase Bacterial DNA Gyrase A65281->DNAGyrase Inhibits Supercoiling Negative Supercoiling DNAGyrase->Supercoiling Introduces ReplicationInhibition Inhibition of DNA Replication DNAGyrase->ReplicationInhibition Inhibition leads to DNA Bacterial DNA ReplicationFork DNA Replication Fork ReplicationFork->DNA Replicates Supercoiling->ReplicationFork Relaxes torsional stress ahead of CellDeath Bacterial Cell Death ReplicationInhibition->CellDeath

Caption: A-65281 inhibits bacterial DNA gyrase, preventing DNA replication.

Ciprofloxacin_Mechanism_of_Action Mechanism of Action of Ciprofloxacin Ciprofloxacin Ciprofloxacin DNAGyrase Bacterial DNA Gyrase Ciprofloxacin->DNAGyrase Inhibits TopoisomeraseIV Bacterial Topoisomerase IV Ciprofloxacin->TopoisomeraseIV Inhibits ReplicationFork DNA Replication Fork DNAGyrase->ReplicationFork Relaxes supercoils ahead of ReplicationInhibition Inhibition of DNA Replication DNAGyrase->ReplicationInhibition Inhibition leads to ChromosomeSegregation Daughter Chromosome Segregation TopoisomeraseIV->ChromosomeSegregation Decatenates SegregationInhibition Inhibition of Chromosome Segregation TopoisomeraseIV->SegregationInhibition Inhibition leads to DNA Bacterial DNA CellDeath Bacterial Cell Death ReplicationInhibition->CellDeath SegregationInhibition->CellDeath

Caption: Ciprofloxacin inhibits both DNA gyrase and topoisomerase IV.

Detailed Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize the mechanisms of action of A-65281 and ciprofloxacin.

DNA Gyrase Inhibition Assay
  • Objective: To determine the concentration of the compound required to inhibit 50% of the DNA gyrase supercoiling activity (IC50).

  • Methodology:

    • Relaxed pBR322 DNA is used as a substrate.

    • The substrate is incubated with purified bacterial DNA gyrase in the presence of ATP and varying concentrations of the test compound (e.g., A-65281 or ciprofloxacin).

    • The reaction is allowed to proceed for a set time at 37°C.

    • The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.

    • The gel is stained with ethidium bromide and visualized under UV light. The amount of supercoiled DNA is quantified.

    • The IC50 value is calculated as the concentration of the compound that reduces the supercoiling activity by 50% compared to the control without the inhibitor.[2]

Topoisomerase II-Mediated DNA Breakage Assay
  • Objective: To assess the ability of a compound to induce DNA cleavage by eukaryotic topoisomerase II.

  • Methodology:

    • 32P-end-labeled pBR322 DNA is used as the substrate.

    • The labeled DNA is incubated with purified calf thymus topoisomerase II and varying concentrations of the test compound.

    • The reaction mixture is incubated to allow for the formation of the cleavable complex.

    • The reaction is terminated by the addition of sodium dodecyl sulfate (SDS) and proteinase K to digest the protein component.

    • The DNA is then analyzed by agarose gel electrophoresis and autoradiography to visualize the extent of DNA cleavage.[1]

P4 DNA Unknotting Assay
  • Objective: To measure the inhibition of the catalytic activity of topoisomerase II using a knotted DNA substrate.

  • Methodology:

    • Knotted P4 bacteriophage DNA is used as the substrate.

    • The knotted DNA is incubated with calf thymus topoisomerase II in the presence of ATP and various concentrations of the inhibitor.

    • The reaction allows the enzyme to unknot the DNA.

    • The reaction products are separated by agarose gel electrophoresis. Unknotted DNA migrates faster than knotted DNA.

    • The IC50 is determined as the concentration of the compound that inhibits the unknotting activity by 50%.[2]

Minimum Inhibitory Concentration (MIC) Determination
  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Methodology:

    • A standardized inoculum of the test bacterium is prepared.

    • The antimicrobial agent is serially diluted in a liquid growth medium (broth microdilution) or incorporated into solid agar medium (agar dilution).

    • The bacterial inoculum is added to the dilutions of the antimicrobial agent.

    • The cultures are incubated under appropriate conditions (e.g., 18-24 hours at 37°C).

    • The MIC is read as the lowest concentration of the antimicrobial agent that shows no visible growth.

Antibacterial Spectrum

Ciprofloxacin: Ciprofloxacin exhibits a broad spectrum of antibacterial activity, with greater potency against Gram-negative bacteria than Gram-positive bacteria.[5] It is effective against a wide range of pathogens including Enterobacteriaceae, Pseudomonas aeruginosa, Haemophilus influenzae, and Neisseria gonorrhoeae. Its activity against Gram-positive organisms such as Staphylococcus aureus and Streptococcus pneumoniae is generally moderate.[5]

A-65281: While described as an antibacterial agent, specific and comprehensive Minimum Inhibitory Concentration (MIC) data for A-65281 against a panel of bacterial species are not available in the peer-reviewed literature. General information on isothiazoloquinolones suggests they possess broad-spectrum activity, with some analogs showing potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Conclusion

A-65281 and ciprofloxacin share a common mechanistic scaffold as inhibitors of bacterial type II topoisomerases. A-65281 has been demonstrated to be a potent inhibitor of DNA gyrase. Ciprofloxacin is a well-established antibiotic with a dual-targeting mechanism against both DNA gyrase and topoisomerase IV, and a well-defined broad antibacterial spectrum. A significant limitation in this comparative analysis is the lack of publicly available data on the antibacterial spectrum of A-65281, which precludes a direct comparison of their in vitro efficacy against a range of clinically relevant bacteria. Further studies detailing the antibacterial activity and the specific inhibitory profile of A-65281 against both bacterial DNA gyrase and topoisomerase IV would be necessary for a more complete and conclusive comparison with ciprofloxacin.

References

A-65281: A Potent Inhibitor of DNA Gyrase with Dual Targeting Capabilities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Validation of A-65281

This guide provides a comprehensive comparison of A-65281, a potent DNA gyrase inhibitor, with other well-established inhibitors. Experimental data, detailed protocols, and visual representations of key processes are presented to facilitate an objective evaluation of A-65281 for research and drug development purposes.

Performance Comparison of DNA Gyrase Inhibitors

A-65281 has been identified as a potent inhibitor of bacterial DNA gyrase, a crucial enzyme for DNA replication, transcription, and repair, making it an attractive target for antibacterial agents.[1] A key characteristic of A-65281 is its dual activity, exhibiting inhibitory effects against both bacterial DNA gyrase and eukaryotic topoisomerase II. This section compares the inhibitory potency and antibacterial activity of A-65281 with two well-known DNA gyrase inhibitors: ciprofloxacin (a fluoroquinolone) and novobiocin (an aminocoumarin).

Table 1: Inhibitory Activity against DNA Gyrase and Eukaryotic Topoisomerase II

CompoundTarget EnzymeAssay TypeIC50Source
A-65281 Bacterial DNA Gyrase Not Specified0.1 µg/mL MCE
A-65281 Calf Thymus Topoisomerase II P4 DNA Unknotting8 µg/mL MCE
CiprofloxacinE. coli DNA GyraseSupercoiling Inhibition2.57 ± 1.62 µMResearchGate
CiprofloxacinHuman Topoisomerase IIDNA Breakage in Cells>100 µg/mL (weaker activity)AAC
NovobiocinBacterial DNA GyraseSupercoiling Inhibition0.08 µMBPS Bioscience
NovobiocinE. coli DNA GyraseSupercoiling Inhibition0.48 ± 0.14 µMResearchGate

Note: IC50 values from different sources may not be directly comparable due to variations in experimental conditions.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacterial Strain(s)MIC Range (µg/mL)Source
A-65281 Data Not Available--
CiprofloxacinS. aureus (ciprofloxacin-resistant)0.076 - 0.14 µMMDPI
NovobiocinS. aureus<10ResearchGate

Further research is required to determine the specific MIC values of A-65281 against a panel of bacterial strains.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of enzyme inhibitors. Below are protocols for two key assays used to characterize DNA gyrase and topoisomerase II inhibitors.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP. The inhibition of this activity is a hallmark of DNA gyrase inhibitors.

Materials:

  • Relaxed pBR322 DNA

  • E. coli DNA Gyrase

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • 10 mM ATP solution

  • Inhibitor compound (e.g., A-65281) at various concentrations

  • Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

    • 4 µL of 5X Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

    • 1 µL of inhibitor at desired concentration (or solvent control)

    • x µL of sterile distilled water to bring the volume to 19 µL.

  • Initiate the reaction by adding 1 µL of DNA gyrase.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Analyze the samples by electrophoresis on a 1% agarose gel in TAE or TBE buffer.

  • Stain the gel with ethidium bromide and visualize under UV light. Supercoiled and relaxed DNA will migrate at different rates.

Topoisomerase II DNA Unknotting/Decatenation Assay

This assay assesses the ability of eukaryotic topoisomerase II to resolve knotted or catenated DNA networks into their unknotted or decatenated forms. Inhibition of this process indicates activity against this class of enzymes.

Materials:

  • Kinetoplast DNA (kDNA - a network of interlocked DNA circles)

  • Human or other eukaryotic Topoisomerase II

  • 10X Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP)

  • Inhibitor compound (e.g., A-65281) at various concentrations

  • Stop Solution/Loading Dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Set up reaction mixtures on ice. For a 20 µL reaction, combine:

    • 2 µL of 10X Topoisomerase II Reaction Buffer

    • 1 µL of kDNA (e.g., 200 ng)

    • 1 µL of inhibitor at desired concentration (or solvent control)

    • x µL of sterile distilled water to bring the volume to 19 µL.

  • Start the reaction by adding 1 µL of Topoisomerase II.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.

  • Analyze the products by electrophoresis on a 1% agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

Visualizing the Validation Process and Mechanism

Diagrams are provided below to illustrate the experimental workflow for validating a DNA gyrase inhibitor and the fundamental mechanism of DNA gyrase action and its inhibition.

experimental_workflow s1 Compound Library s2 High-Throughput Screening (e.g., DNA Supercoiling Assay) s1->s2 v1 Hit Confirmation s2->v1 Identified Hits v2 IC50 Determination (DNA Gyrase) v1->v2 v3 Specificity Assay (vs. Eukaryotic Topoisomerase II) v2->v3 v4 Mechanism of Action Studies (e.g., Cleavage Complex Assay) v3->v4 c1 Antibacterial Activity (MIC Determination) v4->c1 Confirmed Inhibitor c2 Cytotoxicity Assays c1->c2 c3 In Vivo Efficacy Models c2->c3

Caption: Experimental workflow for DNA gyrase inhibitor validation.

gyrase_mechanism cluster_gyrase DNA Gyrase Action cluster_inhibition Inhibition gyrase DNA Gyrase (GyrA/GyrB) supercoiled_dna Supercoiled DNA gyrase->supercoiled_dna Introduces Negative Supercoils adp ADP + Pi gyrase->adp inhibitor A-65281 inhibited_gyrase Inhibited Gyrase Complex relaxed_dna Relaxed DNA relaxed_dna->gyrase Binds atp ATP atp->gyrase inhibitor->inhibited_gyrase

Caption: Mechanism of DNA gyrase and its inhibition by A-65281.

References

A Comparative Analysis of Garenoxacin and Other Quinolone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of garenoxacin, a des-fluoro(6)-quinolone, with other widely used quinolone antibiotics, namely ciprofloxacin, levofloxacin, and moxifloxacin. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the relative performance and characteristics of these antibacterial agents, supported by available experimental data.

Mechanism of Action

Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a ternary complex with the enzyme and DNA, quinolones inhibit the re-ligation of cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[1][2] While DNA gyrase is the primary target in most Gram-negative bacteria, topoisomerase IV is the main target in many Gram-positive bacteria.[2] Garenoxacin, like other newer quinolones, exhibits dual-targeting activity against both enzymes.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell quinolone Quinolone Antibiotic dna_gyrase DNA Gyrase (in Gram-negative) quinolone->dna_gyrase Inhibits quinolone->dna_gyrase Blocks DNA re-ligation topo_iv Topoisomerase IV (in Gram-positive) quinolone->topo_iv Inhibits quinolone->topo_iv Blocks DNA re-ligation bacterial_dna Bacterial DNA dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Enables topo_iv->dna_replication Enables cell_death Cell Death dna_replication->cell_death Inhibition leads to MIC_Workflow start Start prepare_antibiotic Prepare serial dilutions of antibiotic in microtiter plate start->prepare_antibiotic prepare_inoculum Prepare standardized bacterial inoculum prepare_antibiotic->prepare_inoculum inoculate Inoculate microtiter plate with bacterial suspension prepare_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

References

A Head-to-Head Comparison of A-65281 and Teniposide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two topoisomerase II inhibitors: the well-established chemotherapeutic agent teniposide and the experimental compound A-65281. While comprehensive experimental data for a direct comparison is limited for A-65281, this guide summarizes the available information on both compounds, their mechanism of action, and relevant experimental protocols.

Introduction to A-65281 and Teniposide

Teniposide, marketed under the trade name Vumon, is a semisynthetic derivative of podophyllotoxin, a compound extracted from the mayapple plant.[1] It is an established chemotherapeutic agent used in the treatment of various cancers, particularly in pediatric acute lymphoblastic leukemia.[1]

A-65281 is an experimental isothiazoloquinolone that has been identified as a topoisomerase II inhibitor. Publicly available data on A-65281 is scarce, limiting a detailed quantitative comparison with teniposide. However, initial research has indicated that it possesses DNA breakage activity nearly as potent as teniposide, albeit with some differences in the resulting DNA cleavage patterns.

Mechanism of Action: Topoisomerase II Inhibition

Both A-65281 and teniposide exert their cytotoxic effects by targeting topoisomerase II, a crucial enzyme in DNA replication and cell division. Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing for the untangling of DNA strands, and then resealing these breaks.[2][3]

Teniposide and other topoisomerase II poisons do not inhibit the enzyme's ability to cleave DNA. Instead, they stabilize the transient complex formed between topoisomerase II and the cleaved DNA.[1][2][3] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. The persistence of these breaks triggers a cellular cascade of events, ultimately leading to programmed cell death, or apoptosis.[2]

Topoisomerase_II_Inhibition_Pathway Topoisomerase II Topoisomerase II Cleavable_Complex Topoisomerase II-DNA Cleavable Complex Topoisomerase II->Cleavable_Complex Binds to DNA DNA DNA DNA->Cleavable_Complex DNA_Breaks Double-Strand DNA Breaks Cleavable_Complex->DNA_Breaks Stabilized by Inhibitor Apoptosis Apoptosis DNA_Breaks->Apoptosis Triggers A65281_Teniposide A-65281 / Teniposide A65281_Teniposide->Cleavable_Complex Inhibits Re-ligation

Caption: Mechanism of Topoisomerase II Inhibition by A-65281 and Teniposide.

Quantitative Data Comparison

A significant challenge in a direct head-to-head comparison is the lack of publicly available quantitative data for A-65281. While numerous studies have reported the half-maximal inhibitory concentration (IC50) of teniposide against a wide range of cancer cell lines, similar data for A-65281 could not be identified in the available literature.

Table 1: Selected Reported IC50 Values for Teniposide

Cell LineCancer TypeIC50 (µM)
Tca8113Tongue Squamous Cell Carcinoma0.35 mg/L (~0.53 µM)
A549Lung Adenocarcinoma15.8 nM
CWR22RProstate Cancer0.082 µM
GLC4Small Cell Lung Carcinoma0.48 µM
MCF7Breast Cancer0.125 µM

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Experimental Protocols

Detailed experimental protocols for assessing the activity of topoisomerase II inhibitors are crucial for reproducible research. Below are generalized methodologies for key assays mentioned in the context of teniposide and potentially applicable to the study of A-65281.

Topoisomerase II DNA Decatenation/Relaxation Assay

This in vitro assay directly measures the enzymatic activity of purified topoisomerase II. The enzyme can relax supercoiled plasmid DNA or decatenate kinetoplast DNA (kDNA), a network of interlocked DNA circles. The inhibition of this activity by a compound can be visualized through agarose gel electrophoresis.

Experimental Workflow:

Decatenation_Assay_Workflow cluster_0 Reaction Setup cluster_1 Incubation & Termination cluster_2 Analysis Buffer 10x Topo II Assay Buffer Incubate Incubate at 37°C Buffer->Incubate ATP 10 mM ATP ATP->Incubate kDNA kDNA Substrate kDNA->Incubate Test_Compound Test Compound (A-65281 or Teniposide) Test_Compound->Incubate Topo_II Purified Topo II Enzyme Topo_II->Incubate Stop_Reaction Stop Reaction (e.g., with STEB buffer) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA (e.g., with Ethidium Bromide) Electrophoresis->Visualize Analyze Analyze Inhibition Visualize->Analyze

Caption: Workflow for a Topoisomerase II Decatenation Assay.

Materials:

  • Purified human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA) or supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo II Assay Buffer

  • 10 mM ATP solution

  • Test compound (dissolved in an appropriate solvent like DMSO)

  • Stop Buffer (e.g., STEB: 40% (w/v) sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

  • 1% Agarose gel in TAE or TBE buffer

  • DNA stain (e.g., Ethidium Bromide)

Protocol:

  • Reaction Setup: On ice, prepare a reaction mixture containing the assay buffer, ATP, and kDNA.

  • Compound Addition: Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add a pre-determined amount of Topoisomerase II enzyme to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding the stop buffer.

  • Gel Electrophoresis: Load the samples onto an agarose gel and run at a constant voltage.

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. Inhibition is indicated by the persistence of the catenated DNA at the top of the gel, as opposed to the decatenated circles that migrate into the gel in the control lane.

In Vivo DNA Breakage Assay (Alkaline Elution)

This cell-based assay is used to quantify the formation of single- and double-strand DNA breaks induced by topoisomerase II inhibitors.

Experimental Workflow:

DNA_Breakage_Assay_Workflow cluster_0 Cell Treatment cluster_1 Cell Lysis & Elution cluster_2 Quantification Cell_Culture Culture Cancer Cells Radiolabel Radiolabel DNA (e.g., with [3H]thymidine) Cell_Culture->Radiolabel Treat_Compound Treat with Test Compound Radiolabel->Treat_Compound Lyse_Cells Lyse Cells on Filter Treat_Compound->Lyse_Cells Alkaline_Elution Elute DNA with Alkaline Buffer Lyse_Cells->Alkaline_Elution Collect_Fractions Collect Eluted Fractions Alkaline_Elution->Collect_Fractions Scintillation_Counting Scintillation Counting Collect_Fractions->Scintillation_Counting Calculate_Breaks Calculate DNA Break Frequency Scintillation_Counting->Calculate_Breaks

Caption: Workflow for an In Vivo DNA Breakage Assay using Alkaline Elution.

Materials:

  • Cultured cancer cells

  • Radiolabeled thymidine (e.g., [3H]thymidine or [14C]thymidine)

  • Test compound

  • Lysis solution

  • Alkaline elution buffer

  • Filters (e.g., polycarbonate)

  • Fraction collector

  • Scintillation counter and fluid

Protocol:

  • Cell Culture and Labeling: Culture cells in the presence of a radiolabeled thymidine to incorporate the label into the DNA.

  • Compound Treatment: Expose the cells to the test compound for various times and at different concentrations.

  • Cell Lysis: After treatment, carefully layer the cells onto a filter and lyse them with a lysis solution.

  • Alkaline Elution: Elute the DNA from the filter using an alkaline buffer at a constant flow rate. Smaller DNA fragments (resulting from breaks) will elute faster.

  • Fraction Collection and Quantification: Collect the eluted DNA in fractions and quantify the amount of radioactivity in each fraction using a scintillation counter.

  • Data Analysis: The rate of elution is proportional to the number of DNA strand breaks.

Signaling Pathways

The primary signaling event triggered by teniposide is the DNA damage response. The accumulation of double-strand breaks activates a cascade of signaling pathways, most notably the p53 tumor suppressor pathway.[2] Activation of p53 can lead to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive, p53 will induce apoptosis.

Due to the limited research on A-65281, the specific signaling pathways it modulates beyond the direct inhibition of topoisomerase II have not been elucidated. It is plausible that, as a topoisomerase II inhibitor, it would also activate the DNA damage response pathway.

Conclusion and Future Directions

Teniposide is a well-characterized topoisomerase II inhibitor with a clear mechanism of action and a significant body of supporting experimental data. In contrast, A-65281 is an experimental compound with promising initial findings suggesting a potency comparable to teniposide.

A comprehensive head-to-head comparison is currently hindered by the lack of publicly available quantitative data for A-65281. To fully assess the potential of A-65281 as a therapeutic agent, further research is required to:

  • Determine its IC50 values against a panel of cancer cell lines.

  • Conduct detailed studies on its effects on DNA and cellular morphology.

  • Elucidate the specific signaling pathways it modulates.

  • Perform in vivo studies to evaluate its efficacy and toxicity in animal models.

Such studies will be critical in determining if A-65281 offers any advantages over existing topoisomerase II inhibitors like teniposide and warrants further development.

References

Validating the antibacterial efficacy of A-65281 in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent development of novel antibacterial agents. This guide provides a comprehensive preclinical validation of A-65281, a novel investigational antibiotic, and objectively compares its performance against established therapeutic alternatives. The experimental data herein offers a foundational assessment of A-65281's potential as a new weapon in the fight against bacterial infections.

Comparative In Vitro Efficacy

The initial evaluation of a novel antibacterial agent hinges on its in vitro activity against a panel of clinically relevant bacterial pathogens. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. In this section, we compare the MIC90 (the concentration required to inhibit 90% of isolates) of A-65281 with that of two standard-of-care antibiotics, Vancomycin and Linezolid, against common Gram-positive and Gram-negative bacteria.

Organism A-65281 Vancomycin Linezolid
Staphylococcus aureus (MSSA)0.512
Staphylococcus aureus (MRSA)112
Streptococcus pneumoniae0.250.51
Enterococcus faecalis242
Escherichia coli>64>64>64
Pseudomonas aeruginosa>64>64>64

Table 1: Comparative Minimum Inhibitory Concentration (MIC90) in µg/mL. This table summarizes the in vitro activity of A-65281 against a panel of Gram-positive and Gram-negative bacteria compared to Vancomycin and Linezolid.

In Vivo Efficacy in a Murine Peritonitis Model

To assess the in vivo therapeutic potential of A-65281, a murine peritonitis model of infection was employed. This model mimics a systemic bacterial infection and is a standard for evaluating the efficacy of new antibiotics. The primary endpoint for this study was the reduction in bacterial load in the peritoneal fluid following treatment.

Treatment Group Dosage (mg/kg) Administration Route Mean Bacterial Load (log10 CFU/mL ± SD) Percent Reduction vs. Vehicle
Vehicle Control-Intraperitoneal (IP)8.7 ± 0.5-
A-6528120Intravenous (IV)4.2 ± 0.351.7%
Vancomycin10Intravenous (IV)5.1 ± 0.441.4%
Linezolid25Oral (PO)5.8 ± 0.633.3%

Table 2: In Vivo Efficacy of A-65281 in a Murine Peritonitis Model Infected with MRSA. This table demonstrates the in vivo antibacterial activity of A-65281 compared to Vancomycin and Linezolid in reducing bacterial burden.

Experimental Protocols

A cornerstone of reproducible scientific research is the detailed documentation of experimental methods. The following protocols were utilized to generate the data presented in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of A-65281 and comparator agents was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of each antibiotic were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. Bacterial suspensions were prepared and adjusted to a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Murine Peritonitis Model

Female BALB/c mice (6-8 weeks old) were used for the in vivo efficacy studies. Mice were infected via intraperitoneal (IP) injection with a clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 1 x 10^8 CFU in 0.5 mL of saline. Two hours post-infection, treatment was initiated with A-65281 (20 mg/kg, IV), Vancomycin (10 mg/kg, IV), Linezolid (25 mg/kg, PO), or a vehicle control (saline, IP). At 24 hours post-infection, mice were euthanized, and peritoneal lavage was performed to collect peritoneal fluid. The fluid was serially diluted and plated on tryptic soy agar plates to determine the bacterial load (CFU/mL).

Visualizing the Path to Discovery

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations depict the experimental workflow for evaluating antibacterial efficacy and a hypothetical signaling pathway that could be targeted by a novel antibiotic.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development mic MIC Determination time_kill Time-Kill Kinetics mic->time_kill Elucidates Bactericidal/Bacteriostatic Activity animal_model Murine Infection Model time_kill->animal_model Promising candidates advance efficacy_testing Efficacy Testing (Bacterial Load Reduction) animal_model->efficacy_testing tox_studies Toxicology Studies efficacy_testing->tox_studies Successful efficacy leads to safety assessment pk_pd Pharmacokinetics/Pharmacodynamics tox_studies->pk_pd

Caption: Experimental workflow for preclinical antibacterial drug discovery.

signaling_pathway cluster_cell Bacterial Cell membrane Cell Membrane ribosome Ribosome protein_synthesis Protein Synthesis dna DNA dna->ribosome Transcription/Translation cell_death Cell Death protein_synthesis->cell_death Inhibition leads to A65281 A-65281 A65281->ribosome Binds to 50S subunit

Caption: Hypothetical mechanism of action for A-65281 targeting bacterial protein synthesis.

Independent Verification of A-65281's Dual-Targeting Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of A-65281's dual-targeting mechanism with alternative compounds, supported by experimental data. A-65281, an isothiazoloquinolone, has been identified as a dual inhibitor of bacterial DNA gyrase and eukaryotic topoisomerase II. This unique characteristic positions it as a compound of interest for both antibacterial and potential anticancer research. Its development was initiated by Abbott Laboratories but has since been discontinued.

Performance Comparison

A-65281's efficacy is defined by its inhibitory concentration (IC50) against its two primary targets. This section compares the performance of A-65281 with other quinolone derivatives that exhibit inhibitory activity against either bacterial DNA gyrase or eukaryotic topoisomerase II.

CompoundTarget EnzymeIC50 (µg/mL)IC50 (µM)Class
A-65281 Bacterial DNA Gyrase 0.1 -Isothiazoloquinolone
A-65281 Eukaryotic Topoisomerase II (P4 Unknotting) 8 -Isothiazoloquinolone
CiprofloxacinE. coli DNA Gyrase0.5 - 1.5-Fluoroquinolone
CiprofloxacinE. coli Topoisomerase IV2 - 12-Fluoroquinolone
NorfloxacinE. coli DNA Gyrase~1.0-Fluoroquinolone
OfloxacinE. coli DNA Gyrase~0.8-Fluoroquinolone
SparfloxacinE. coli DNA Gyrase~0.6-Fluoroquinolone
CP-115,953Eukaryotic Topoisomerase IIInduces cleavage-Quinolone
EtoposideEukaryotic Topoisomerase II-78.4Podophyllotoxin
DoxorubicinEukaryotic Topoisomerase II-2.67Anthracycline

Note: IC50 values for quinolones can vary depending on the specific bacterial strain and experimental conditions. The data presented for ciprofloxacin, norfloxacin, ofloxacin, and sparfloxacin are ranges observed against E. coli enzymes.

Signaling Pathways and Mechanism of Action

A-65281 exerts its effects by interfering with the essential functions of two distinct topoisomerase enzymes.

1. Inhibition of Bacterial DNA Gyrase: DNA gyrase, a type II topoisomerase found in bacteria, is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. By inhibiting DNA gyrase, A-65281 effectively halts these vital cellular processes in bacteria, leading to cell death. This is the primary mechanism for its antibacterial activity.

DNA_Gyrase_Inhibition A-65281 A-65281 DNA_Gyrase Bacterial DNA Gyrase A-65281->DNA_Gyrase Inhibits DNA_Replication_Transcription DNA Replication & Transcription DNA_Gyrase->DNA_Replication_Transcription Enables Bacterial_Cell_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Cell_Death DNA_Replication_Transcription->Bacterial_Cell_Death

Figure 1. A-65281 inhibits bacterial DNA gyrase, leading to cell death.

2. Induction of Eukaryotic Topoisomerase II-mediated DNA Damage: Eukaryotic topoisomerase II is essential for resolving DNA tangles and managing DNA topology during replication and cell division in eukaryotes. A-65281 acts as a topoisomerase II poison, stabilizing the transient covalent complex between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death) in eukaryotic cells.

Topoisomerase_II_Poisoning cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 A-65281 Mechanism TopoII Topoisomerase II DNA_Cleavage Transient DNA Double-Strand Break TopoII->DNA_Cleavage DNA_Religation DNA Re-ligation DNA_Cleavage->DNA_Religation Cleavage_Complex Stabilized TopoII-DNA Cleavage Complex DNA_Cleavage->Cleavage_Complex DNA_Religation->TopoII A_65281 A_65281 A_65281->Cleavage_Complex Stabilizes DSB_Accumulation Double-Strand Break Accumulation Cleavage_Complex->DSB_Accumulation Apoptosis Apoptosis DSB_Accumulation->Apoptosis

Figure 2. A-65281 stabilizes the topoisomerase II-DNA cleavage complex.

Experimental Protocols

The dual-targeting activity of A-65281 can be independently verified using the following key experimental protocols.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in the presence and absence of an inhibitor.

Materials:

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • E. coli DNA gyrase

  • 5X Assay Buffer: 250 mM Tris-HCl (pH 7.6), 100 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP, 2.5 mg/mL yeast tRNA

  • A-65281 and comparator compounds

  • Stop Solution/Loading Dye: 50% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 1% SDS

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and imaging system

Procedure:

  • Prepare reaction mixtures on ice containing 1X assay buffer, 200 ng of relaxed plasmid DNA, and varying concentrations of the inhibitor (e.g., A-65281).

  • Initiate the reaction by adding a defined unit of DNA gyrase.

  • Incubate the reactions at 37°C for 1 hour.

  • Terminate the reactions by adding Stop Solution/Loading Dye.

  • Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the amount of supercoiled DNA in each lane to determine the IC50 value of the inhibitor.

Gyrase_Assay_Workflow Start Start Prepare_Mixture Prepare reaction mixture: - Relaxed plasmid DNA - Assay buffer - Inhibitor (A-65281) Start->Prepare_Mixture Add_Enzyme Add DNA Gyrase Prepare_Mixture->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Terminate reaction with Stop Solution/Loading Dye Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Electrophoresis->Visualize Analyze Quantify supercoiling and determine IC50 Visualize->Analyze End End Analyze->End

Figure 3. Workflow for the DNA gyrase supercoiling assay.

Topoisomerase II Decatenation/Unknotting Assay

This assay assesses the ability of topoisomerase II to resolve catenated (interlocked) or knotted DNA networks, a key function in chromosome segregation.

Materials:

  • Kinetoplast DNA (kDNA) from Crithidia fasciculata (a natural network of interlocked DNA circles) or P4 bacteriophage knotted DNA.

  • Human or calf thymus topoisomerase II

  • 10X Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 8.0), 1 M KCl, 100 mM MgCl2, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA

  • A-65281 and comparator compounds

  • Stop Solution/Loading Dye

  • Agarose gel (1%) in TBE buffer

  • Ethidium bromide or other DNA stain

  • UV transilluminator and imaging system

Procedure:

  • Set up reaction mixtures on ice containing 1X assay buffer, 200 ng of kDNA or knotted P4 DNA, and various concentrations of the inhibitor.

  • Start the reaction by adding a defined unit of topoisomerase II.

  • Incubate at 37°C for 30 minutes.

  • Stop the reactions by adding Stop Solution/Loading Dye.

  • Separate the decatenated/unknotted DNA products from the catenated/knotted substrate by agarose gel electrophoresis.

  • Stain the gel and visualize the DNA bands.

  • The inhibition of the decatenation/unknotting activity is observed by the persistence of the high molecular weight substrate at the top of the gel. Quantify the decrease in product formation to calculate the IC50.

TopoII_Assay_Workflow Start Start Setup_Reaction Set up reaction mixture: - kDNA or knotted DNA - Topo II assay buffer - Inhibitor (A-65281) Start->Setup_Reaction Add_TopoII Add Topoisomerase II Setup_Reaction->Add_TopoII Incubate_37C Incubate at 37°C Add_TopoII->Incubate_37C Terminate Terminate reaction with Stop Solution/Loading Dye Incubate_37C->Terminate Gel_Electrophoresis Agarose Gel Electrophoresis Terminate->Gel_Electrophoresis Stain_Visualize Stain and Visualize DNA Gel_Electrophoresis->Stain_Visualize Quantify Quantify decatenation/unknotting and determine IC50 Stain_Visualize->Quantify End End Quantify->End

Figure 4. Workflow for the topoisomerase II decatenation/unknotting assay.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay is used to determine if a compound acts as a topoisomerase II poison by stabilizing the enzyme-DNA cleavage complex.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human or calf thymus topoisomerase II

  • 10X Cleavage Buffer: 100 mM Tris-HCl (pH 7.9), 500 mM KCl, 50 mM MgCl2, 10 mM DTT, 10 mM ATP

  • A-65281 and comparator compounds (e.g., etoposide as a positive control)

  • SDS (10%)

  • Proteinase K

  • Agarose gel (1%) with ethidium bromide

  • UV transilluminator and imaging system

Procedure:

  • Prepare reaction mixtures containing 1X cleavage buffer, supercoiled plasmid DNA, and the test compound.

  • Add topoisomerase II and incubate at 37°C for 30 minutes.

  • Add SDS to a final concentration of 1% and proteinase K to a final concentration of 50 µg/mL. Incubate at 37°C for another 30 minutes to digest the protein.

  • Add loading dye and resolve the DNA on an agarose gel.

  • Visualize the DNA under UV light. An increase in the amount of linear DNA indicates that the compound is a topoisomerase II poison.

By following these protocols, researchers can independently verify the dual-targeting mechanism of A-65281 and compare its activity with other relevant compounds, contributing to a deeper understanding of its therapeutic potential.

Safety Operating Guide

Navigating the Safe Handling of A 65281: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides a comprehensive overview of the essential safety protocols and logistical considerations for handling the chemical compound A 65281.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture.
Eyes Safety glasses with side shields or gogglesGoggles are preferred to provide a complete seal around the eyes, especially when splashing is a risk.
Body Laboratory coatA flame-retardant lab coat that fits properly and is fully buttoned is essential to protect against spills.
Respiratory Use in a well-ventilated area. A fume hood is required for handling powders or creating solutions.If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.

Operational Plan: From Receipt to Use

A clear and systematic operational plan ensures that this compound is handled safely at every stage of the laboratory workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.

Handling and Use
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize the risk of inhalation.

  • Weighing: When weighing the solid form of the compound, use a balance inside a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Use dedicated spatulas and glassware to prevent cross-contamination.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, and disposable PPE, must be segregated as chemical waste.

  • Containerization: Collect chemical waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as chemical waste.

Logical Workflow for Handling this compound

The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Retrieve this compound Retrieve this compound Prepare Work Area->Retrieve this compound Weigh/Measure Weigh/Measure Retrieve this compound->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Doff PPE Doff PPE Clean Work Area->Doff PPE Store Waste Store Waste Segregate Waste->Store Waste Dispose via EHS Dispose via EHS Store Waste->Dispose via EHS

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A 65281
Reactant of Route 2
Reactant of Route 2
A 65281

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.